ROS 234
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBCMILCFDKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ROS 234
A Potent Histamine H3 Receptor Antagonist
This guide provides a comprehensive technical overview of the mechanism of action of ROS 234, a potent and selective histamine H3 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals, offering detailed insights into its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Histamine H3 Receptor Antagonism
By blocking the H3 receptor, this compound disinhibits the release of histamine and these other key neurotransmitters, leading to increased levels in the synaptic cleft. This neurochemical enhancement is believed to be the basis for the potential therapeutic effects of H3 receptor antagonists in various neurological and psychiatric disorders.[5]
Quantitative Pharmacological Data
The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The key pharmacological parameters are summarized in the table below.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| pKi | 8.90 | Rat cerebral cortex | Radioligand binding assay | [1][2][4] |
| pKB | 9.46 | Guinea-pig ileum | Functional assay | [1][2][4] |
| ED50 | 19.12 mg/kg (i.p.) | Rat cerebral cortex | Ex vivo binding study | [1][2][4] |
Downstream Signaling Pathways of the Histamine H3 Receptor
The histamine H3 receptor is constitutively active and couples to the Gi/o family of G proteins.[5] Its activation initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks these agonist-induced signaling pathways. The primary signaling cascades affected are detailed below.
Inhibition of Adenylyl Cyclase Pathway
Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] This, in turn, reduces the activity of protein kinase A (PKA). By antagonizing the H3 receptor, this compound prevents this inhibition, leading to a relative increase in cAMP and PKA activity.
Caption: H3 Receptor-mediated inhibition of the adenylyl cyclase pathway.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway
The H3 receptor has also been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. H3 receptor activation can lead to the phosphorylation of ERK1/2. This compound, as an antagonist, would inhibit this agonist-induced activation.
Caption: H3 Receptor-mediated activation of the MAPK/ERK signaling pathway.
Detailed Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in the characterization of this compound. While the full-text publications for this compound are not publicly available, these protocols are based on standard and widely accepted procedures for H3 receptor antagonist evaluation.
Radioligand Binding Assay for pKi Determination
This protocol describes a competitive radioligand binding assay to determine the affinity (pKi) of this compound for the histamine H3 receptor in rat cerebral cortex membranes.
References
- 1. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Receptor Binding Affinity of ROS 234
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding characteristics of ROS 234, a potent Histamine H3 (H3) receptor antagonist. The document details the quantitative binding affinity of this compound, outlines a representative experimental protocol for determining such affinity, and illustrates the associated signaling pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the molecular interactions and functional implications of this compound with its target receptor.
Introduction
This compound, also known as this compound dioxalate, is a high-affinity antagonist for the Histamine H3 receptor.[1][2][3] The H3 receptor, primarily expressed in the central nervous system (CNS), functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[4][5] It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[4][6] By antagonizing the H3 receptor, this compound effectively blocks the receptor's constitutive activity and the inhibitory effects of histamine, leading to an increase in the release of these key neurotransmitters.[6][7] This mechanism of action underlies the potential therapeutic applications of H3 receptor antagonists in various neurological and cognitive disorders.[1][5]
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the H3 receptor has been quantified in various preclinical models. The data presented below is crucial for understanding the potency and potential in vivo efficacy of the compound. The affinity is typically expressed as pKi or pKB, which are the negative logarithms of the inhibition constant (Ki) and the dissociation constant of a competitive antagonist (KB), respectively. Higher pKi and pKB values indicate greater binding affinity.
| Parameter | Value | Receptor/Tissue | Species | Reference |
| pKi | 8.90 | H3-receptor | Rat (cerebral cortex) | [1][3] |
| pKB | 9.46 | H3-receptor | Guinea-pig (ileum) | [1][2] |
Note: The Ki and KB values are critical metrics in pharmacology for quantifying the potency of a drug. The pKi and pKB values provide a more intuitive logarithmic scale for comparison.
Experimental Protocol: Radioligand Competition Binding Assay
The determination of the binding affinity of a compound like this compound for the H3 receptor is commonly achieved through a radioligand competition binding assay. This method measures the ability of the unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cells or tissues expressing the Histamine H3 receptor (e.g., HEK293T cells transiently expressing the H3R, or rat cerebral cortex tissue).[8][9]
-
Radioligand: A tritiated H3 receptor antagonist with high specific activity, such as [3H]-N-α-methylhistamine ([3H]-NAMH).[8][9]
-
Test Compound: this compound dioxalate.
-
Non-specific Binding Control: A high concentration of a known, unlabeled H3 receptor ligand (e.g., 10 µM clobenpropit) to determine the amount of radioligand that binds non-specifically to the membranes or filters.[8]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[8]
-
Wash Buffer: Assay buffer.
-
Scintillation Cocktail: For quantifying radioactivity.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/C).[10]
-
Plate Shaker, Incubator, and Scintillation Counter.
Experimental Procedure
-
Membrane Preparation:
-
Homogenize the cells or tissue expressing the H3 receptor in ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA protein assay).[8]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of the test compound (this compound).
-
-
-
Incubation:
-
Incubate the plate with gentle agitation for a sufficient time to reach binding equilibrium (e.g., 2 hours at 25°C).[8]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competition binding (CPM) at each concentration of the test compound.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50: Fit the data to a sigmoidal dose-response curve to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).
-
Calculate the Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow for a radioligand competition binding assay.
Histamine H3 Receptor Signaling Pathway
The Histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3][4] As an antagonist, this compound blocks the downstream signaling cascades that are typically initiated by the binding of an agonist (like histamine) to the H3 receptor.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 12. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ROS 234: A Potent Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROS 234, chemically identified as N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine, is a potent histamine H3 receptor antagonist. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, along with an exploration of the associated signaling pathways. This guide is intended to serve as a core technical resource for researchers and professionals engaged in the fields of pharmacology and drug development.
Chemical Structure and Properties
This compound is a member of the 2-aminobenzimidazole class of compounds. The dioxalate salt is a common form for experimental use.
Chemical Structure of this compound (Free Base):
Physicochemical Properties of this compound and its Dioxalate Salt:
| Property | Value | Reference |
| IUPAC Name | N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine | |
| Molecular Formula (Free Base) | C13H15N5 | [1] |
| Molecular Weight (Free Base) | 241.29 g/mol | |
| Molecular Formula (Dioxalate) | C17H19N5O8 | [2] |
| Molecular Weight (Dioxalate) | 421.37 g/mol | [2] |
| CAS Number (Dioxalate) | 1781941-93-2 | [2] |
Biological Activity
This compound is a potent antagonist of the histamine H3 receptor, a G-protein coupled receptor primarily expressed in the central nervous system. As an antagonist, this compound blocks the inhibitory effects of histamine on neurotransmitter release, leading to increased levels of histamine and other neurotransmitters in the synaptic cleft.
Quantitative Biological Data:
| Parameter | Value | Species/Tissue | Reference |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | [2] |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | [2] |
| ED50 (in vivo) | 19.12 mg/kg (i.p.) | Rat cerebral cortex (ex vivo binding) | [2] |
Note: The compound displays poor central access when administered peripherally.[2]
Signaling Pathways
As an H3 receptor antagonist, this compound modulates downstream signaling cascades by blocking the constitutive activity of the H3 receptor, which is coupled to Gi/o proteins. This antagonism leads to an increase in the synthesis and release of histamine and other neurotransmitters.
Diagram of the H3 Receptor Antagonist Signaling Pathway:
Caption: Signaling pathway of an H3 receptor antagonist like this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited for this compound.
Synthesis of N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine (this compound)
The synthesis of this compound and other 2-aminobenzimidazole derivatives is described by Mor M, et al. (2004). A general procedure involves the reaction of 2-chlorobenzimidazole with an appropriate amine.
Diagram of the General Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol (General Method):
-
A mixture of 2-chlorobenzimidazole (1 equivalent) and 3-(1H-imidazol-4-yl)propan-1-amine (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide is prepared.
-
The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure product.
H3-Receptor Binding Assay (pKi Determination)
This protocol is based on the displacement of a radiolabeled ligand from rat brain cortex membranes, as described by Mor M, et al. (2004).
Diagram of the H3-Receptor Binding Assay Workflow:
Caption: Workflow for the H3-receptor binding assay.
Detailed Protocol:
-
Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.5). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.
-
Binding Assay: In a final volume of 1 mL, the assay mixture contains the membrane preparation, the radioligand [3H]-(R)-α-methylhistamine ([3H]-RAMHA) at a fixed concentration, and varying concentrations of this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pKi value is then calculated using the Cheng-Prusoff equation.
Functional H3-Antagonist Potency Assay (pKB Determination)
This protocol is based on the electrically stimulated guinea-pig ileum preparation, as described by Mor M, et al. (2004).
Detailed Protocol:
-
Tissue Preparation: A segment of the guinea-pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at 37°C and gassed with a mixture of 95% O2 and 5% CO2.
-
Electrical Stimulation: The ileum is subjected to electrical field stimulation to induce contractions.
-
Antagonist Application: Increasing concentrations of this compound are added to the organ bath, and the inhibitory effect on the electrically induced contractions is measured.
-
Data Analysis: The concentration of this compound that produces a 50% inhibition of the maximal response is determined. The pKB value, a measure of the antagonist's potency, is then calculated.
Ex Vivo Binding Study (ED50 Determination)
This protocol is based on the method described by Ballabeni V, et al. (2002) to assess the central nervous system access of H3-antagonists.
Detailed Protocol:
-
Compound Administration: Rats are administered with various doses of this compound intraperitoneally (i.p.).
-
Tissue Collection: At a specific time point after administration, the rats are euthanized, and their cerebral cortices are dissected.
-
Ex Vivo Binding: The cortices are homogenized, and the binding of a radiolabeled H3 receptor ligand (e.g., [3H]-RAMHA) is measured as described in the H3-receptor binding assay protocol.
-
Data Analysis: The dose of this compound that causes a 50% reduction in the specific binding of the radioligand in the cerebral cortex (ED50) is calculated. This value provides an indication of the compound's ability to cross the blood-brain barrier and engage with its target in the central nervous system.
Conclusion
This compound is a well-characterized, potent histamine H3 receptor antagonist with significant potential for further investigation in preclinical and clinical studies. Its high affinity and antagonist potency make it a valuable tool for exploring the therapeutic potential of H3 receptor modulation in various neurological and psychiatric disorders. The detailed protocols provided in this guide offer a solid foundation for researchers to replicate and build upon the existing knowledge of this compound.
References
Unraveling "ROS 234": A Presumed Novel Area of Study
A comprehensive review of publicly available scientific literature and databases reveals no specific molecule, protein, or signaling pathway designated as "ROS 234." This suggests that "this compound" may be a novel or internal nomenclature for a compound or process not yet disclosed in public-facing research. The term could also be a potential typographical error, intended to refer to a related known entity.
Given the ambiguity of "this compound," this guide will proceed by outlining the established methodologies for the synthesis and characterization of novel compounds that modulate Reactive Oxygen Species (ROS), a critical area of research in drug development. This framework provides a robust template that can be applied to a specific entity like "this compound" once its identity is clarified.
Section 1: Synthesis of Novel ROS-Modulating Compounds
The synthesis of a novel compound, hypothetically "this compound," would follow a structured chemical synthesis workflow. This process is designed to create the target molecule with high purity and yield.
General Synthetic Workflow
A typical workflow for synthesizing a novel small molecule is depicted below. This multi-step process involves initial design, reaction execution, and final purification.
Figure 1: Generalized workflow for the chemical synthesis of a novel compound.
Detailed Experimental Protocol: A Hypothetical Synthesis
The following protocol outlines a general approach for a multi-step organic synthesis, which would be adapted based on the specific chemical structure of "this compound."
Step 1: Reaction Setup
-
A flame-dried, round-bottom flask is charged with starting material A (1.0 eq) and a suitable anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
The solution is stirred at a specific temperature (e.g., 0 °C) using a magnetic stirrer.
-
Reagent B (1.1 eq), dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture over a period of 15-30 minutes.
Step 2: Reaction Monitoring
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).
-
The reaction is considered complete upon the disappearance of the limiting starting material.
Step 3: Work-up and Extraction
-
Once the reaction is complete, the mixture is quenched by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate) three times.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude product is purified by flash column chromatography on silica gel using a specified eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Fractions containing the desired product are identified by TLC, combined, and the solvent is removed in vacuo to yield the pure compound.
Section 2: Characterization of "this compound"
Once synthesized and purified, the identity and purity of "this compound" must be confirmed through a suite of analytical techniques.
Structural Elucidation and Purity Assessment
A combination of spectroscopic and spectrometric methods is essential for unequivocally determining the structure of a new chemical entity and assessing its purity.
| Technique | Purpose | Typical Data Output |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule. | Chemical shifts (δ), coupling constants (J), integration values. |
| ¹H NMR | Identifies the number and environment of hydrogen atoms. | |
| ¹³C NMR | Identifies the number and environment of carbon atoms. | |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition. | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions. |
| High-Resolution MS (HRMS) | Provides a highly accurate mass measurement for elemental formula determination. | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. | Wavenumber (cm⁻¹) of absorbed infrared radiation. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | Retention time (min) and peak area (%). |
Characterization of ROS-Modulating Activity
To determine if "this compound" interacts with and modulates reactive oxygen species, a series of in vitro and cellular assays are typically employed.
In Vitro Assays
These assays measure the direct interaction of the compound with ROS in a cell-free environment.
| Assay | Principle | Quantitative Measurement |
| DPPH Assay | Measures the radical scavenging activity of the compound against the stable radical 2,2-diphenyl-1-picrylhydrazyl. | EC₅₀ (half-maximal effective concentration). |
| ABTS Assay | Measures the ability of the compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation. | Trolox Equivalent Antioxidant Capacity (TEAC). |
| ORAC Assay | Measures the oxygen radical absorbance capacity of the compound against a peroxyl radical generator. | ORAC value (μmol Trolox equivalents/g). |
Cellular Assays
These assays assess the effect of the compound on ROS levels within living cells.
| Assay | Principle | Quantitative Measurement |
| DCFH-DA Assay | Uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate to measure intracellular ROS levels. | Relative fluorescence units (RFU). |
| MitoSOX Red Assay | Uses a fluorescent probe that specifically detects mitochondrial superoxide. | Relative fluorescence units (RFU). |
| Nrf2 Activation Assay | Measures the activation of the Nrf2 antioxidant response pathway, often using a reporter gene assay. | Luciferase activity or gene expression levels. |
Signaling Pathway Analysis
If "this compound" is found to modulate cellular ROS levels, the next step is to investigate the underlying signaling pathways. A common pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2 pathway.
Figure 2: The Keap1-Nrf2 antioxidant response pathway.
This guide provides a foundational framework for the synthesis and characterization of a novel ROS-modulating compound, provisionally named "this compound." The specific experimental details and the direction of the investigation would be contingent on the actual chemical structure and biological activity of the compound . Further clarification on the identity of "this compound" is necessary to provide a more targeted and definitive technical guide.
In-Depth Technical Guide: Biological Activity of ROS 234 Dioxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROS 234 dioxalate, with the chemical name N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate, is a potent and selective histamine H3 receptor antagonist. This document provides a comprehensive overview of its biological activity, focusing on its interaction with the H3 receptor and the downstream signaling consequences. Quantitative data from key studies are presented, along with detailed experimental protocols for the assays used to characterize this compound. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Introduction
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other neurotransmitters in the central and peripheral nervous systems. Its involvement in a variety of physiological processes, including cognition, wakefulness, and inflammation, has made it an attractive target for drug discovery. This compound dioxalate has emerged as a valuable tool compound for studying the pharmacology of the H3 receptor due to its high antagonist potency. This guide summarizes the key findings related to the biological activity of this compound dioxalate.
Quantitative Biological Data
The biological activity of this compound dioxalate has been quantified in several key assays, demonstrating its high affinity and functional antagonism at the histamine H3 receptor. The following table summarizes the available quantitative data from seminal studies.
| Parameter | Species | Tissue/System | Value | Reference |
| pKi | Rat | Cerebral Cortex | 8.90 | [1] |
| pKB | Guinea-pig | Ileum | 9.46 | [1] |
| ED50 | Rat | Ex vivo Cerebral Cortex | 19.12 mg/kg (i.p.) | [1] |
Note:
-
pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist to the receptor. A higher pKi value corresponds to a higher binding affinity.
-
pKB: The negative logarithm of the dissociation constant (KB) for a competitive antagonist, derived from functional assays. It represents the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.
-
ED50: The dose of a drug that produces 50% of its maximum effect. In this ex vivo study, it reflects the dose required to occupy 50% of the H3 receptors in the brain after intraperitoneal administration.
Histamine H3 Receptor Signaling Pathway
This compound dioxalate exerts its effects by blocking the histamine H3 receptor, a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Antagonism of this receptor by this compound prevents the downstream signaling cascade typically initiated by histamine.
Caption: Histamine H3 Receptor Signaling Pathway Antagonized by this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the biological activity of this compound dioxalate.
Radioligand Binding Assay for H3 Receptor Affinity (pKi)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H3 receptor in rat cerebral cortex membranes.
Materials:
-
Rat cerebral cortex tissue
-
[3H]-(R)-α-methylhistamine (Radioligand)
-
This compound dioxalate (Test compound)
-
Unlabeled (R)-α-methylhistamine (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Polyethyleneimine (PEI) solution
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Caption: Workflow for the H3 Receptor Radioligand Binding Assay.
Procedure:
-
Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh binding buffer.
-
Assay Setup: The assay is performed in microtiter plates. To each well, the membrane preparation, a fixed concentration of [3H]-(R)-α-methylhistamine, and varying concentrations of this compound dioxalate are added.
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters pre-soaked in PEI. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay in Electrically Stimulated Guinea-Pig Ileum (pKB)
This protocol describes a functional assay to determine the antagonist potency of this compound at the H3 receptor in an isolated tissue preparation. The assay measures the ability of this compound to reverse the inhibitory effect of an H3 agonist on electrically induced contractions of the guinea-pig ileum.
Materials:
-
Guinea-pig ileum
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
H3 receptor agonist (e.g., (R)-α-methylhistamine)
-
This compound dioxalate (Test compound)
-
Organ bath with stimulating electrodes
-
Isotonic transducer and recording system
Caption: Workflow for the Guinea-Pig Ileum Functional Assay.
Procedure:
-
Tissue Preparation: A segment of the guinea-pig ileum is isolated and mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Stimulation: The tissue is subjected to electrical field stimulation, which causes the release of acetylcholine from enteric neurons, resulting in smooth muscle contraction (twitch response).
-
Agonist Effect: A cumulative concentration-response curve for an H3 agonist (e.g., (R)-α-methylhistamine) is generated to determine the concentration that produces a submaximal inhibition of the twitch response.
-
Antagonist Incubation: The tissue is incubated with a specific concentration of this compound dioxalate for a set period.
-
Challenge with Agonist: In the continued presence of this compound, a second concentration-response curve for the H3 agonist is generated.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the pA2 or pKB value via Schild analysis, which provides a measure of its antagonist potency.
Conclusion
This compound dioxalate is a high-affinity, potent antagonist of the histamine H3 receptor. Its biological activity has been well-characterized through both radioligand binding and functional assays. The data presented in this guide, along with the detailed methodologies, provide a solid foundation for researchers utilizing this compound as a pharmacological tool to investigate the roles of the H3 receptor in health and disease. Its limited blood-brain barrier permeability, as indicated by the ex vivo data, is also a critical consideration for the design of in vivo studies.
References
ROS 234: A Technical Guide to a Potent Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROS 234 is a potent and selective histamine H3 receptor antagonist belonging to the 2-aminobenzimidazole class of compounds. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, detailing the experimental methodologies used for its characterization, and illustrating the key signaling pathways it is expected to modulate. The quantitative data presented herein are compiled from preclinical studies and are intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development. While this compound has demonstrated significant potency in in vitro and ex vivo models, it is noted for its poor central nervous system penetration.
Chemical Identity
This compound is a 2-aminobenzimidazole derivative. Its chemical structure is provided below.
Chemical Structure:
Caption: Chemical Structure of this compound.
SMILES: C1(NCCCC2=CN=CN2)=NC3=CC=CC=C3N1
Quantitative Pharmacological Data
The antagonist activity of this compound at the histamine H3 receptor has been quantified in several preclinical assays. The key pharmacological parameters are summarized in the table below.[1][2]
| Parameter | Value | Species | Tissue/System | Reference |
| pKi | 8.90 | Rat | Cerebral Cortex | Mor M, et al. (2004) |
| pKB | 9.46 | Guinea-pig | Ileum | Mor M, et al. (2004) |
| ED50 | 19.12 mg/kg (i.p.) | Rat | Cerebral Cortex (ex vivo) | Ballabeni V, et al. (2002) |
Histamine H3 Receptor Signaling and Antagonism by this compound
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound is expected to block the constitutive activity of the H3 receptor and inhibit the binding of the endogenous agonist, histamine. This action leads to an increase in the synthesis and release of histamine and other neurotransmitters, which has potential therapeutic implications for various neurological disorders.
Caption: Histamine H3 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Protocols
The following are detailed methodologies representative of the key experiments cited for the characterization of this compound. It is important to note that the specific, detailed protocols from the original publications were not publicly available and these have been reconstructed based on standard pharmacological practices.
Radioligand Binding Assay (Rat Cerebral Cortex)
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for the histamine H3 receptor in rat cerebral cortex membranes.
Caption: Workflow for Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: Male Wistar rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The membrane preparation is incubated in a final volume of 1 ml of assay buffer containing a fixed concentration of the radioligand [3H]-(R)-alpha-methylhistamine and a range of concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a known H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Incubation: The mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Electrically Stimulated Guinea-Pig Ileum)
This protocol describes a classic functional assay to determine the antagonist potency (pKB) of a compound at the histamine H3 receptor by measuring its ability to reverse the inhibitory effect of an H3 agonist on neurotransmitter release in the guinea-pig ileum.
Caption: Workflow for Guinea-Pig Ileum Functional Assay.
Detailed Steps:
-
Tissue Preparation: A segment of the terminal ileum from a male Dunkin-Hartley guinea pig is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Stimulation: The tissue is subjected to electrical field stimulation to elicit twitch contractions, which are recorded using an isometric transducer.
-
Agonist Response: A cumulative concentration-response curve for an H3 receptor agonist (e.g., (R)-α-methylhistamine) is generated to determine its inhibitory effect on the electrically induced contractions.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.
-
Antagonism Measurement: In the continued presence of this compound, the concentration-response curve for the H3 agonist is repeated.
-
Data Analysis: The dose ratio (the ratio of the agonist concentration producing a 50% effect in the presence and absence of the antagonist) is calculated. The pKB value is then determined using the Schild equation.
Ex Vivo Binding Study (Rat Cerebral Cortex)
This protocol outlines a method to assess the in vivo target engagement of a compound by measuring its ability to occupy histamine H3 receptors in the brain after systemic administration.
Caption: Workflow for Ex Vivo Binding Study.
Detailed Steps:
-
Compound Administration: Rats are administered with various doses of this compound (or vehicle control) via a specific route (e.g., intraperitoneal injection).
-
Tissue Collection: At a predetermined time after administration, the animals are euthanized, and their brains are rapidly removed. The cerebral cortex is dissected and frozen.
-
Homogenate Preparation: The cerebral cortex tissue is homogenized in a suitable buffer.
-
Ex Vivo Binding: The homogenates are then subjected to a radioligand binding assay as described in section 4.1. The amount of specific binding of a radiolabeled H3 receptor ligand is measured.
-
Data Analysis: The percentage of receptor occupancy for each dose of this compound is calculated by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals. The ED50, which is the dose of the compound that produces 50% receptor occupancy, is then determined.
Discussion and Future Directions
This compound is a well-characterized, potent histamine H3 receptor antagonist. Its high affinity and functional antagonism have been demonstrated in robust preclinical models. A key feature of this compound is its reported poor access to the central nervous system, which may limit its utility for CNS targets but could be advantageous for peripheral applications. Further research could explore the therapeutic potential of this compound in peripheral disorders where H3 receptor modulation is beneficial. Additionally, detailed studies on the specific downstream signaling pathways affected by this compound would provide a more complete understanding of its mechanism of action.
References
The Discovery and Development of ROS 234: A Technical Overview of a Potent Histamine H3 Receptor Antagonist
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of ROS 234 dioxalate, a potent histamine H3 (H3) receptor antagonist. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of its associated signaling pathways and experimental workflows.
Discovery and Development History
The development of this compound is rooted in the broader effort to create non-imidazole-based histamine H3 receptor antagonists. Early H3 antagonists were largely based on the imidazole scaffold of histamine itself. While potent, these compounds often suffered from poor blood-brain barrier penetration and inhibition of cytochrome P450 enzymes, limiting their therapeutic potential. This led to a concerted effort in the late 1990s and early 2000s to discover novel, non-imidazole antagonists with improved pharmacokinetic and pharmacodynamic profiles.
This compound emerged from a series of 2-aminobenzimidazole derivatives synthesized and evaluated by Mor et al. in 2004. This research focused on exploring the structure-activity relationship (SAR) of this novel class of H3 antagonists. The synthesis involved connecting a 2-aminobenzimidazole moiety to the 4(5)-position of an imidazole ring via a di- or tri-methylene chain. By systematically modifying substituents at the 5(6) position of the benzimidazole nucleus, the researchers were able to investigate the impact of lipophilic, electronic, and steric properties on receptor affinity.
While the publication by Mor et al. does not explicitly name "this compound," the compound is identified as a potent H3 antagonist from this series. Commercial suppliers of this compound dioxalate cite this seminal paper, indicating that this compound is one of the promising compounds from this research effort. Subsequent studies, such as the ex vivo binding analysis by Ballabeni et al., further characterized the in vivo properties of select compounds from this class, including their central nervous system (CNS) accessibility.[1]
Mechanism of Action
This compound functions as a potent antagonist of the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. It functions as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine. Additionally, the H3 receptor acts as a heteroreceptor on other, non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.
By antagonizing the H3 receptor, this compound blocks the inhibitory effect of histamine on its own release, thereby increasing the levels of histamine in the synaptic cleft. This enhanced histaminergic neurotransmission is the basis for the potential therapeutic applications of H3 antagonists in conditions such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[2][3][4] The increased release of other neurotransmitters due to the blockade of H3 heteroreceptors also contributes to the procognitive and wake-promoting effects of this class of compounds.[2][3][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound dioxalate and related compounds as reported in the primary literature.
Table 1: In Vitro Biological Activity of this compound Dioxalate
| Parameter | Species/Tissue | Value | Reference |
| pKi | Rat Cerebral Cortex H3-Receptor | 8.90 | [1] |
| pKB | Guinea-pig Ileum H3-Receptor | 9.46 | [1] |
Table 2: In Vivo Biological Activity of this compound Dioxalate
| Parameter | Species | Administration Route | Value | Reference |
| ED50 (ex vivo binding) | Rat | Intraperitoneal (i.p.) | 19.12 mg/kg | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound dioxalate.
H3-Receptor Affinity (pKi) Determination in Rat Cerebral Cortex
This protocol is based on the displacement of a radiolabeled ligand from H3 receptors in rat brain membranes.
Materials:
-
Wistar rats
-
[3H]-(R)-α-methylhistamine ([3H]-RAMHA) as the radioligand
-
This compound dioxalate as the test compound
-
Polyethylenimine (PEI)
-
Tris-HCl buffer
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Euthanize Wistar rats and dissect the cerebral cortices.
-
Homogenize the tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and store at -80°C until use.
-
-
Binding Assay:
-
Incubate the prepared rat cortical membranes with a fixed concentration of [3H]-RAMHA and varying concentrations of this compound dioxalate in a Tris-HCl buffer.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in PEI to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Determine the concentration of this compound dioxalate that inhibits 50% of the specific binding of [3H]-RAMHA (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Express the affinity as pKi (-log Ki).
-
H3-Antagonist Potency (pKB) on Electrically Stimulated Guinea-Pig Ileum
This functional assay measures the ability of an antagonist to reverse the inhibitory effect of an H3 agonist on neurotransmitter release in a smooth muscle preparation.
Materials:
-
Dunkin-Hartley guinea pigs
-
Tyrode's solution
-
(R)-α-methylhistamine (RAMHA) as the H3 agonist
-
This compound dioxalate as the test compound
-
Organ bath with stimulating electrodes
-
Isotonic transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Isolate a segment of the terminal ileum from a guinea pig.
-
Prepare a longitudinal muscle strip with the myenteric plexus attached.
-
Mount the tissue in an organ bath containing oxygenated Tyrode's solution at 37°C.
-
Connect the tissue to an isotonic transducer to record muscle contractions.
-
-
Functional Assay:
-
Induce twitch contractions by electrical field stimulation.
-
Establish a cumulative concentration-response curve for the inhibitory effect of the H3 agonist RAMHA on the twitch contractions.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of this compound dioxalate for a specified period.
-
In the presence of this compound, re-establish the concentration-response curve for RAMHA.
-
-
Data Analysis:
-
Measure the rightward shift in the RAMHA concentration-response curve caused by this compound.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.
-
Construct a Schild plot (log(DR-1) vs. log[Antagonist]).
-
The x-intercept of the Schild plot gives the pA2 value, which is equivalent to the pKB for a competitive antagonist.
-
Ex Vivo H3-Receptor Binding in Rats
This protocol assesses the ability of a systemically administered compound to occupy H3 receptors in the brain.
Materials:
-
Wistar rats
-
This compound dioxalate
-
[3H]-RAMHA
-
Saline or appropriate vehicle
-
Homogenizer, centrifuge, and other equipment for a binding assay as described in 4.1.
Procedure:
-
In Vivo Dosing:
-
Administer various doses of this compound dioxalate (e.g., via intraperitoneal injection) to different groups of rats.
-
Administer the vehicle to a control group.
-
-
Tissue Collection:
-
At a specified time after dosing, euthanize the rats and rapidly dissect the cerebral cortices.
-
-
Ex Vivo Binding:
-
Prepare cortical membranes from each animal as described in 4.1.
-
Incubate the membranes with a saturating concentration of [3H]-RAMHA.
-
Measure the amount of specific binding of the radioligand in the tissue from the drug-treated and vehicle-treated animals.
-
-
Data Analysis:
-
Calculate the percentage of H3 receptor occupancy for each dose of this compound dioxalate compared to the vehicle-treated group.
-
Determine the dose of this compound that produces 50% receptor occupancy (ED50).
-
Potentiation of Pentobarbital-Induced Narcosis
This in vivo assay assesses the central stimulant effects of H3 antagonists.
Materials:
-
Mice or rats
-
Pentobarbital sodium
-
This compound dioxalate
-
Saline or appropriate vehicle
Procedure:
-
Dosing:
-
Administer this compound dioxalate or vehicle to the animals (e.g., via intraperitoneal or intracerebroventricular injection).
-
After a specified pretreatment time, administer a sleep-inducing dose of pentobarbital.
-
-
Observation:
-
Record the time of loss of the righting reflex (onset of sleep) and the time of its return (awakening).
-
The duration of sleep is the time between the loss and return of the righting reflex.
-
-
Data Analysis:
-
Compare the duration of sleep in the animals treated with this compound dioxalate to the vehicle-treated control group.
-
A significant reduction in the duration of pentobarbital-induced sleep indicates a central stimulant effect.[1]
-
Mandatory Visualizations
Signaling Pathways
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for this compound Characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The evolution of histamine H₃ antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 antagonists as wake-promoting and pro-cognitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of ROS 234: A Technical Overview
Introduction
The designation "ROS 234" is ambiguous in scientific literature. It can refer to "this compound dioxalate," a potent histamine H3 receptor antagonist, or be misinterpreted as a specific entity within the broader field of Reactive Oxygen Species (ROS) research. This guide clarifies this ambiguity and focuses on the available in vitro data for this compound dioxalate. Due to the limited publicly accessible data for this specific compound, this document serves as a summary of known information rather than an exhaustive technical guide.
This compound Dioxalate: A Histamine H3 Receptor Antagonist
This compound dioxalate has been identified as a potent H3 antagonist.[1][2] Antagonists of the histamine H3 receptor are of interest in drug development for their potential therapeutic applications in a variety of neurological and inflammatory conditions.
Quantitative Data Summary
The available in vitro and ex vivo data for this compound dioxalate are summarized in the table below. This data primarily highlights its binding affinity and functional antagonism at the H3 receptor in animal models.
| Parameter | Value | Species/Tissue | Reference |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2] |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1][2] |
| ED50 (ip) | 19.12 mg/kg | Rat cerebral cortex (ex vivo) | [1][2] |
Experimental Protocols
Detailed experimental protocols for the determination of the above parameters are not extensively described in the available literature. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.
Protocol 1: Determination of pKB in Guinea-Pig Ileum
Objective: To determine the functional antagonist activity of this compound dioxalate at the H3 receptor in an isolated tissue preparation.
Methodology:
-
Tissue Preparation: A section of the guinea-pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Experimental Setup: The tissue is connected to an isometric force transducer to record contractions.
-
Assay:
-
The tissue is stimulated with a submaximal concentration of an H3 receptor agonist (e.g., R-α-methylhistamine) to induce a stable contractile response.
-
Increasing concentrations of this compound dioxalate are added to the organ bath.
-
The concentration of this compound dioxalate that produces a 50% inhibition of the agonist-induced contraction is determined.
-
The pKB is calculated using the Schild equation, which relates the dose-ratio to the antagonist concentration.
-
Protocol 2: Determination of pKi in Rat Cerebral Cortex
Objective: To determine the binding affinity of this compound dioxalate to the H3 receptor in a radioligand binding assay.
Methodology:
-
Membrane Preparation: Rat cerebral cortex tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the H3 receptors.
-
Binding Assay:
-
A known concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound dioxalate are added to compete with the radioligand for binding to the H3 receptors.
-
The reaction is allowed to reach equilibrium.
-
-
Data Analysis:
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of this compound dioxalate that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The pKi is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
Due to the limited information specifically on this compound dioxalate, a detailed signaling pathway diagram cannot be constructed. However, a generalized workflow for the in vitro characterization of a receptor antagonist like this compound is presented below.
References
Methodological & Application
Application Notes and Protocols for Cell-Based Reactive Oxygen Species (ROS) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Oxygen Species (ROS) are chemically reactive molecules and free radicals derived from molecular oxygen. Key examples include superoxide (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[1][2] While essential for various signaling pathways, excessive ROS production leads to oxidative stress, a condition implicated in numerous diseases, including cancer, neurodegenerative disorders, and diabetes.[1][2] Consequently, the detection and quantification of intracellular ROS are critical in many areas of biological research and drug development.
This document provides a comprehensive overview and a detailed protocol for a common cell-based assay to measure total ROS levels using a fluorescent probe. It is important to note that "ROS 234" is a potent H3 histamine receptor antagonist and not a component of a ROS assay itself.[3][4] However, the protocol described herein can be adapted to investigate the effect of compounds like this compound on cellular ROS production.
Principle of the Assay
The most common method for measuring intracellular ROS utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[5] Once inside the cell, cellular esterases deacetylate H₂DCFDA to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H₂DCF). In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2] The resulting fluorescence intensity is directly proportional to the total intracellular ROS levels and can be measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[2][6]
Signaling Pathway and Assay Workflow
The following diagrams illustrate a generalized signaling pathway leading to ROS production and the experimental workflow for the cell-based ROS assay.
Caption: Generalized signaling pathway of cellular ROS production.
Caption: Experimental workflow for a cell-based ROS assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Storage |
| 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) | (Example) Thermo Fisher Scientific | D399 | -20°C, protected from light |
| Cell Culture Medium (e.g., DMEM) | (Example) Gibco | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | (Example) Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | (Example) Gibco | 15140122 | -20°C |
| Phosphate-Buffered Saline (PBS) | (Example) Gibco | 10010023 | Room Temperature |
| Trypsin-EDTA | (Example) Gibco | 25300054 | 4°C |
| Black, clear-bottom 96-well plates | (Example) Corning | 3603 | Room Temperature |
| Positive Control (e.g., Tert-Butyl hydroperoxide) | (Example) Sigma-Aldrich | 458139 | 4°C |
| Cell line of interest (e.g., HeLa, Jurkat) | ATCC | various | Liquid Nitrogen |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Cell Seeding (for Adherent Cells)
a. Culture cells to approximately 80-90% confluency in a T-75 flask. b. Aspirate the culture medium and wash the cells once with sterile PBS. c. Add 3-5 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. d. Neutralize the trypsin with 5-7 mL of complete culture medium (containing FBS). e. Centrifuge the cell suspension at 300 x g for 5 minutes. f. Resuspend the cell pellet in fresh complete culture medium and perform a cell count. g. Seed 2.5 x 10⁴ cells per well in 100 µL of complete culture medium in a black, clear-bottom 96-well plate. h. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
2. Cell Treatment (Optional)
a. The following day, remove the culture medium from the wells. b. Add 100 µL of fresh culture medium containing the desired concentrations of the test compound (e.g., this compound). Include appropriate vehicle controls. c. Incubate for the desired treatment period (e.g., 1, 6, or 24 hours).
3. H₂DCFDA Staining
a. Prepare a 20 µM working solution of H₂DCFDA in pre-warmed serum-free culture medium or PBS. Protect this solution from light. b. After the treatment period, carefully remove the medium from each well. c. Wash the cells once with 100 µL of pre-warmed PBS. d. Add 100 µL of the 20 µM H₂DCFDA working solution to each well. e. Incubate the plate at 37°C for 30-45 minutes in the dark.
4. Positive Control
a. For a positive control, treat a set of unstained cells with a known ROS inducer, such as 50-100 µM Tert-Butyl hydroperoxide (TBHP), for 30-60 minutes before or during the H₂DCFDA staining.
5. Fluorescence Measurement
a. After incubation with H₂DCFDA, remove the staining solution and wash the cells twice with 100 µL of pre-warmed PBS. b. Add 100 µL of PBS or culture medium without phenol red to each well. c. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[2]
Data Presentation and Analysis
Quantitative data should be presented in a clear and structured format. The following table provides an example of how to organize the results.
| Treatment Group | Concentration | Mean Fluorescence Intensity (a.u.) | Standard Deviation | % of Control |
| Untreated Control | - | 1500 | 120 | 100% |
| Vehicle Control | (e.g., 0.1% DMSO) | 1550 | 135 | 103% |
| Positive Control (TBHP) | 100 µM | 8500 | 680 | 567% |
| Test Compound (this compound) | 1 µM | 1600 | 140 | 107% |
| Test Compound (this compound) | 10 µM | 2500 | 210 | 167% |
| Test Compound (this compound) | 100 µM | 4500 | 350 | 300% |
Data Analysis Steps:
-
Background Subtraction: Subtract the mean fluorescence of the blank wells (media/buffer only) from all other measurements.
-
Normalization: Express the data as a percentage of the untreated or vehicle control to normalize for baseline ROS levels.
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment groups.
Troubleshooting and Considerations
-
High Background Fluorescence: This can be caused by auto-oxidation of the H₂DCFDA probe. Ensure the probe is stored properly, protected from light, and that working solutions are prepared fresh.
-
Cell Toxicity: High concentrations of the test compound or the H₂DCFDA probe can be toxic to cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel.
-
Probe Specificity: H₂DCFDA can be oxidized by various ROS and also by some reactive nitrogen species. For more specific ROS detection, consider using probes like MitoSOX™ Red for mitochondrial superoxide.[5]
-
Kinetic Measurements: For a more dynamic view of ROS production, fluorescence can be measured at multiple time points after treatment.
By following this detailed protocol, researchers can effectively measure intracellular ROS levels and investigate the impact of various compounds on oxidative stress in a cellular context.
References
- 1. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound dioxalate | CAS 1781941-93-2 | ROS234 | Tocris Bioscience [tocris.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. How can ROS be measured or detected in living cells? | AAT Bioquest [aatbio.com]
"ROS 234" administration in rodent studies
Disclaimer
The compound "ROS 234" is a hypothetical agent used for illustrative purposes within this document. The following application notes, protocols, and data are representative examples for a fictional investigational compound and are intended to serve as a template for researchers. All experimental procedures should be adapted and validated for specific research needs and must be approved by an appropriate Institutional Animal Care and Use Committee (IACUC).
Application Notes and Protocols: Administration of this compound in Rodent Studies
1.0 Introduction
This compound is a novel, selective inhibitor of the NADPH oxidase 2 (NOX2) enzyme, a key contributor to the production of reactive oxygen species (ROS) in inflammatory and neurodegenerative processes. By attenuating excessive ROS production, this compound is being investigated for its therapeutic potential in rodent models of ischemic stroke and Parkinson's disease. These notes provide an overview of its administration, key experimental protocols, and expected outcomes.
2.0 Compound Profile
| Parameter | Description |
| Compound Name | This compound |
| Target | NADPH Oxidase 2 (NOX2) |
| Mechanism of Action | Inhibits the catalytic subunit of the NOX2 enzyme, reducing superoxide production. |
| Formulation | Supplied as a lyophilized powder. Reconstitute in 2% DMSO / 30% PEG300 / 68% Saline. |
| Storage | Store lyophilized powder at -20°C. Store reconstituted solution at 4°C for up to 7 days. |
3.0 In Vivo Administration and Dosing
A summary of recommended dosing for different rodent models is provided below. Researchers should perform dose-response studies to determine the optimal dose for their specific model and endpoint.
Table 1: Recommended Dosing for this compound in Rodent Models
| Rodent Model | Route of Administration | Dose Range (mg/kg) | Frequency | Study Duration |
| C57BL/6 Mice (Ischemic Stroke) | Intraperitoneal (I.P.) | 5 - 20 | Single dose, 30 min post-reperfusion | 24 hours - 7 days |
| Sprague Dawley Rats (Parkinson's) | Oral Gavage (P.O.) | 10 - 40 | Once daily | 28 days |
| Wistar Rats (General Toxicity) | Intravenous (I.V.) | 1 - 10 | Single dose | 48 hours |
4.0 Experimental Protocols
4.1 Protocol 1: Preparation of this compound Dosing Solution
-
Calculate the required amount of this compound powder based on the number of animals, their average weight, and the target dose.
-
Allow the lyophilized this compound powder to equilibrate to room temperature.
-
Prepare the vehicle solution: 2% Dimethyl Sulfoxide (DMSO) and 30% Polyethylene Glycol 300 (PEG300) in sterile saline.
-
First, dissolve the this compound powder in the required volume of DMSO.
-
Add the PEG300 to the solution and vortex until fully dissolved.
-
Add the sterile saline to reach the final volume and mix thoroughly.
-
The final solution should be clear. If precipitation occurs, warm the solution to 37°C and vortex again.
4.2 Protocol 2: Administration via Oral Gavage (P.O.) in Rats
-
Acclimate the rat to handling for several days prior to the experiment.
-
Ensure the rat is gently but firmly restrained to prevent movement.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the rat.
-
Draw the prepared this compound solution into a syringe attached to the gavage needle.
-
Gently insert the needle into the mouth, passing over the tongue and down the esophagus to the predetermined depth. Do not force the needle.
-
Administer the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
4.3 Protocol 3: Tissue Collection and Analysis for ROS Levels
-
At the study endpoint, euthanize the animal using an IACUC-approved method.
-
Perfuse the animal with ice-cold phosphate-buffered saline (PBS) to remove blood from the tissues.
-
Dissect the target tissue (e.g., brain, liver) on an ice-cold surface.
-
Immediately snap-freeze the tissue in liquid nitrogen or place it in a suitable buffer for downstream analysis (e.g., RIPA buffer for protein, Trizol for RNA).
-
For ROS measurement, homogenize fresh tissue in an appropriate assay buffer and use a fluorescent probe-based assay (e.g., DCFDA) to quantify ROS levels according to the manufacturer's instructions.
5.0 Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation in a rodent model of neuroinflammation.
Caption: Proposed mechanism of action for this compound.
Caption: Typical experimental workflow for in vivo efficacy testing.
Application Notes and Protocols for "ROS 234" in Histamine Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
"ROS 234" is a potent and selective antagonist of the histamine H3 receptor, a key player in the modulation of neurotransmitter release in the central nervous system (CNS).[1][2] As a G protein-coupled receptor (GPCR) that is predominantly expressed presynaptically, the H3 receptor acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of other neurons, thereby regulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. Due to its strategic role in neurotransmission, the H3 receptor is a significant target for the development of therapeutics for a range of neurological and psychiatric disorders. These application notes provide a comprehensive overview of the use of "this compound" as a research tool to investigate H3 receptor signaling, complete with detailed experimental protocols and data presentation.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the key quantitative data for "this compound," facilitating a clear comparison of its activity across different experimental models.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Parameter | Species | Tissue/Cell Line | Radioligand | Value | Reference |
| pKi | Rat | Cerebral Cortex | [3H]-(R)-α-methylhistamine | 8.90 | [3] |
Table 2: In Vitro Functional Antagonism of this compound
| Parameter | Species | Tissue | Agonist | Value | Reference |
| pKB | Guinea-pig | Ileum | (R)-α-methylhistamine | 9.46 | [3] |
Table 3: Ex Vivo Receptor Occupancy of this compound
| Parameter | Species | Tissue | Administration Route | Value | Reference |
| ED50 | Rat | Cerebral Cortex | Intraperitoneal (i.p.) | 19.12 mg/kg | [1][2] |
Signaling Pathways
The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] Antagonism of the H3 receptor by "this compound" blocks this inhibitory effect, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels in the presence of histamine. Furthermore, H3 receptor signaling can modulate other downstream pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[5]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of "this compound" with the histamine H3 receptor.
In Vitro Radioligand Binding Assay
This protocol is adapted from the methods described by Mor et al. (2004) for determining the binding affinity of H3 receptor antagonists.[3]
Objective: To determine the inhibitory constant (Ki) of "this compound" for the rat H3 receptor.
Materials:
-
Rat cerebral cortex membranes
-
[3H]-(R)-α-methylhistamine (Radioligand)
-
"this compound"
-
Unlabeled (R)-α-methylhistamine (for non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer and centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 50,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [3H]-(R)-α-methylhistamine (final concentration ~1 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled (R)-α-methylhistamine (final concentration ~10 µM), 50 µL of [3H]-(R)-α-methylhistamine, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of "this compound" at various concentrations, 50 µL of [3H]-(R)-α-methylhistamine, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plates at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of "this compound" from the competition binding curve using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay in Guinea Pig Ileum
This protocol is based on the classical isolated tissue bath method to assess the functional antagonism of H3 receptor ligands.[3]
Objective: To determine the antagonist potency (pKB) of "this compound" on the guinea pig ileum.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
"this compound"
-
(R)-α-methylhistamine (H3 agonist)
-
Isolated organ bath system with isometric transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Cleanse the ileal segment by flushing with Tyrode's solution and cut it into 2-3 cm long pieces.
-
Mounting: Suspend each ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other end to an isometric transducer. Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Experimental Protocol:
-
Obtain a cumulative concentration-response curve for the H3 agonist (R)-α-methylhistamine by adding increasing concentrations of the agonist to the organ bath.
-
Wash the tissue repeatedly until the baseline is restored.
-
Incubate the tissue with a fixed concentration of "this compound" for 30 minutes.
-
In the presence of "this compound," obtain a second cumulative concentration-response curve for (R)-α-methylhistamine.
-
Repeat the procedure with different concentrations of "this compound".
-
-
Data Analysis: Plot the concentration-response curves for the agonist in the absence and presence of the antagonist. Determine the EC50 values for the agonist in each condition. Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist). Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of "this compound". The x-intercept of the Schild plot gives the pA2 value, which is equivalent to the pKB for a competitive antagonist.
Ex Vivo Receptor Occupancy Assay
This protocol is a general guideline for an ex vivo binding study to assess the ability of "this compound" to occupy H3 receptors in the brain after systemic administration.[1][2]
Objective: To determine the in vivo potency (ED50) of "this compound" in occupying brain H3 receptors.
Materials:
-
Male Wistar rats (200-250 g)
-
"this compound"
-
Vehicle for "this compound" administration (e.g., saline, DMSO/saline)
-
[3H]-(R)-α-methylhistamine
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4
-
Equipment for tissue homogenization and centrifugation
-
Scintillation counting supplies
Procedure:
-
Drug Administration: Administer "this compound" intraperitoneally (i.p.) at various doses to different groups of rats. A control group should receive the vehicle only.
-
Tissue Collection: At a predetermined time after drug administration (e.g., 60 minutes), humanely euthanize the rats and rapidly dissect the cerebral cortices.
-
Membrane Preparation: Homogenize the cerebral cortices in ice-cold homogenization buffer and prepare crude membrane fractions as described in the in vitro binding assay protocol.
-
Ex Vivo Binding: Incubate the prepared membranes with a saturating concentration of [3H]-(R)-α-methylhistamine (e.g., 2-3 times the Kd value) in the absence (total binding) and presence of a high concentration of an unlabeled H3 ligand (non-specific binding).
-
Data Collection and Analysis: Measure the specifically bound radioactivity in the brain membranes from each treatment group. The percentage of receptor occupancy for each dose of "this compound" is calculated as: 100 x [(Specific binding in vehicle group - Specific binding in drug-treated group) / Specific binding in vehicle group].
-
ED50 Determination: Plot the percentage of receptor occupancy against the log of the dose of "this compound" and determine the ED50 value (the dose that produces 50% receptor occupancy) using non-linear regression analysis.
Conclusion
"this compound" serves as a valuable pharmacological tool for the investigation of histamine H3 receptor signaling. The data and protocols presented here provide a robust framework for researchers to design and execute experiments aimed at elucidating the role of the H3 receptor in various physiological and pathological processes. The high potency and selectivity of "this compound" make it an ideal probe for both in vitro and in vivo studies, contributing to a deeper understanding of the therapeutic potential of H3 receptor modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CNS access of selected H3-antagonists: ex vivo binding study in rats | springermedicine.com [springermedicine.com]
- 3. Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Studies of ROS 234 Dioxalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ROS 234 dioxalate, a potent histamine H3 receptor antagonist, for use in preclinical research. This document includes a summary of its pharmacological data, a detailed description of the histamine H3 receptor signaling pathway, and step-by-step protocols for key in vivo and ex vivo experiments.
Introduction
This compound dioxalate is a high-affinity antagonist for the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system. The H3 receptor acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. Due to its role in neurotransmitter regulation, the H3 receptor is a promising therapeutic target for a variety of neurological and psychiatric disorders. This compound dioxalate has been characterized in preclinical models and has been noted for its potent H3 receptor antagonism, although with limited central nervous system permeability.
Quantitative Data Summary
The following table summarizes the key quantitative pharmacological data for this compound dioxalate.
| Parameter | Value | Species/Tissue | Reference |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2][3] |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1][2][3] |
| ED50 (in vivo) | 19.12 mg/kg (i.p.) | Rat (ex vivo binding) | [1][2][3] |
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is constitutively active and primarily couples to the Gαi/o subunit of the heterotrimeric G protein. Activation of the H3 receptor, or its constitutive activity, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA). Additionally, H3 receptor signaling can modulate other pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. As an antagonist, this compound blocks the binding of agonists like histamine and can also act as an inverse agonist by reducing the constitutive activity of the receptor, thereby increasing neurotransmitter release.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the preclinical efficacy and mechanism of action of this compound dioxalate.
Protocol 1: Ex Vivo H3 Receptor Occupancy in Rat Brain
This protocol is designed to determine the in vivo potency of this compound dioxalate by measuring its ability to occupy H3 receptors in the rat brain after systemic administration. The ED50 value of 19.12 mg/kg (i.p.) for this compound dioxalate was likely determined using a similar method.
Workflow:
Materials:
-
This compound dioxalate
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
[3H]-(R)-α-methylhistamine (radioligand)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Compound Administration:
-
Prepare a solution or suspension of this compound dioxalate in the chosen vehicle at various concentrations.
-
Administer the compound or vehicle to rats via intraperitoneal (i.p.) injection. A typical dose range for an initial study could be 1, 3, 10, 30, and 100 mg/kg.
-
-
Tissue Collection:
-
At a predetermined time after administration (e.g., 30-60 minutes), euthanize the rats by an approved method.
-
Rapidly dissect the cerebral cortex on ice.
-
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold wash buffer.
-
Centrifuge the homogenate at 4°C (e.g., 40,000 x g for 20 minutes).
-
Resuspend the pellet in fresh wash buffer.
-
-
Radioligand Binding Assay:
-
In a 96-well plate, add the brain membrane homogenate.
-
Add a fixed concentration of [3H]-(R)-α-methylhistamine (e.g., at its Kd concentration).
-
For non-specific binding control wells, add a high concentration of a non-labeled H3 agonist (e.g., 10 µM histamine).
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through the filter plates and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent receptor occupancy for each dose of this compound dioxalate compared to the vehicle-treated group.
-
Plot the percent occupancy against the log of the dose and fit the data to a sigmoidal dose-response curve to calculate the ED50.
-
Protocol 2: In Vivo Dipsogenia Test in Rats
The dipsogenia (water intake) test is a functional in vivo assay to assess the antagonist activity of H3 receptor ligands. An H3 receptor agonist, such as (R)-α-methylhistamine, induces a drinking response in rats, which can be blocked by an H3 antagonist.
Workflow:
Materials:
-
This compound dioxalate
-
(R)-α-methylhistamine (H3 agonist)
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Vehicle (e.g., saline)
-
Individual metabolic cages with graduated water bottles
Procedure:
-
Acclimatization:
-
House rats individually in the metabolic cages for at least 24 hours before the experiment to acclimatize them to the environment. Ensure free access to food and water.
-
-
Compound Administration:
-
On the day of the experiment, remove food and water.
-
Administer various doses of this compound dioxalate (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle.
-
-
Agonist Challenge:
-
After a pre-treatment interval (e.g., 30 minutes), administer a sub-maximal dose of (R)-α-methylhistamine (e.g., 10 mg/kg, s.c.) to induce drinking behavior.
-
-
Measurement of Water Intake:
-
Immediately after the agonist injection, return the pre-weighed, graduated water bottles to the cages.
-
Record the cumulative water intake at regular intervals (e.g., 15, 30, and 60 minutes).
-
-
Data Analysis:
-
Calculate the mean water intake for each treatment group.
-
Determine the percentage inhibition of the agonist-induced drinking response by each dose of this compound dioxalate.
-
The dose of this compound dioxalate that produces a 50% inhibition of the agonist response can be determined.
-
Disclaimer
These application notes and protocols are intended for research purposes only and should be performed by qualified personnel. The provided information is based on available scientific literature and may require optimization for specific experimental conditions. Always adhere to institutional guidelines for animal care and use.
References
- 1. Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ROS-Modulating Compound
Disclaimer: The term "ROS 234" does not correspond to a known or standard scientific entity based on publicly available information. The following application notes and protocols are provided as a template, using the placeholder name "Hypothetical ROS Inducer XYZ" to demonstrate the expected format and content. Researchers should replace "Hypothetical ROS Inducer XYZ" with the actual compound name and adjust all parameters accordingly.
Application Notes: Hypothetical ROS Inducer XYZ
Introduction
Hypothetical ROS Inducer XYZ is a novel small molecule designed for the controlled induction of reactive oxygen species (ROS) in cellular and biochemical assays. Its mechanism of action is believed to involve the inhibition of key antioxidant enzymes, leading to a rapid and dose-dependent increase in intracellular ROS levels. These notes provide guidelines for the preparation and use of this compound in typical experimental settings.
Mechanism of Action
Hypothetical ROS Inducer XYZ is thought to disrupt the cellular redox balance by targeting and inhibiting the enzymatic activity of glutathione peroxidase. This inhibition leads to an accumulation of hydrogen peroxide (H₂O₂) and other reactive oxygen species, which can trigger various downstream signaling pathways, including those involved in apoptosis, inflammation, and cellular stress responses.
Applications
-
Induction of oxidative stress in cell culture models.
-
Screening of antioxidant and cytoprotective agents.
-
Investigation of ROS-dependent signaling pathways.
-
Studies on the role of oxidative stress in disease models.
Quantitative Data Summary
Table 1: Physicochemical Properties of Hypothetical ROS Inducer XYZ
| Property | Value |
| Molecular Weight | 345.67 g/mol |
| Purity | >98% (HPLC) |
| Solubility (in DMSO) | 100 mM |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Appearance | White to off-white crystalline solid |
Table 2: Solution Preparation and Stability
| Solution | Concentration | Solvent | Storage Temperature | Stability |
| Stock Solution | 10 mM | DMSO | -20°C | 6 months |
| Working Solution | 1-100 µM | Cell Culture Media | 4°C | 24 hours |
Table 3: Recommended Working Concentrations for Cell-Based Assays
| Cell Type | Seeding Density (cells/cm²) | Treatment Concentration (µM) | Incubation Time (hours) |
| HeLa | 2 x 10⁴ | 10 - 50 | 4 - 24 |
| SH-SY5Y | 3 x 10⁴ | 5 - 25 | 6 - 12 |
| Primary Neurons | 5 x 10⁴ | 1 - 10 | 2 - 8 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Materials:
-
Hypothetical ROS Inducer XYZ powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
Procedure for 10 mM Stock Solution:
-
Equilibrate the vial of Hypothetical ROS Inducer XYZ powder to room temperature.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Prepare the stock solution by dissolving the appropriate mass of the compound in anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.34567 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Procedure for Working Solution (Example: 10 µM):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution 1:1000 in pre-warmed, serum-free cell culture medium to prepare the final working solution. For example, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Mix gently by inversion.
-
Use the working solution immediately. Do not store.
Protocol 2: Induction of ROS in Cultured Cells
Materials:
-
Cultured cells (e.g., HeLa) in a 96-well plate
-
Working solution of Hypothetical ROS Inducer XYZ
-
ROS detection reagent (e.g., DCFDA or CellROX™ Green)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or microscope
Procedure:
-
Seed cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Prepare the working solution of the ROS detection reagent in an appropriate buffer, according to the manufacturer's instructions.
-
Incubate the cells with the ROS detection reagent for the recommended time (e.g., 30 minutes at 37°C).
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add the working solution of Hypothetical ROS Inducer XYZ (or vehicle control) to the corresponding wells.
-
Incubate the plate at 37°C for the desired treatment duration.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
Visualizations
Caption: Hypothetical signaling pathway of ROS Inducer XYZ.
Caption: Experimental workflow for ROS induction and detection.
Application Notes and Protocols for Measuring Compound Efficacy in Cell Culture
Topic: Measuring "ROS 234" Efficacy in Cell Culture
For: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive guide for assessing the in vitro efficacy of a compound, exemplified here as "this compound". While this compound is identified as a potent Histamine H3 antagonist, the following protocols are broadly applicable for evaluating the cytotoxic and cytostatic effects of any investigational compound on cultured cells.[1] The assessment of a compound's impact on cell viability, proliferation, and the induction of apoptosis are fundamental steps in preclinical drug development.[2][3][4] This document outlines detailed experimental procedures and data presentation strategies to ensure reproducible and comparable results.
Data Presentation
Quantitative data from efficacy studies should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide templates for summarizing key experimental outcomes.
Table 1: Cell Viability (IC50) Data
| Cell Line | Compound | Time Point (hrs) | IC50 (µM) | 95% Confidence Interval |
| Cell Line A | This compound | 24 | ||
| Cell Line A | This compound | 48 | ||
| Cell Line A | This compound | 72 | ||
| Cell Line B | This compound | 24 | ||
| Cell Line B | This compound | 48 | ||
| Cell Line B | This compound | 72 |
IC50: The concentration of a drug that gives half-maximal response.
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | Treatment (Concentration) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Cell Line A | Control (Vehicle) | |||
| Cell Line A | This compound (IC50/2) | |||
| Cell Line A | This compound (IC50) | |||
| Cell Line A | This compound (2 x IC50) | |||
| Cell Line B | Control (Vehicle) | |||
| Cell Line B | This compound (IC50/2) | |||
| Cell Line B | This compound (IC50) | |||
| Cell Line B | This compound (2 x IC50) |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Cell Line A | Control (Vehicle) | |||
| Cell Line A | This compound (IC50) | |||
| Cell Line B | Control (Vehicle) | |||
| Cell Line B | This compound (IC50) |
Experimental Protocols
The following are detailed protocols for key experiments to measure the efficacy of "this compound".
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[5]
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound (or test compound)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., based on the IC50 value) for a specified time.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.[4]
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound (or test compound)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and stain with PI/RNase A solution.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Experimental Workflow
Caption: Workflow for assessing compound efficacy in cell culture.
Hypothetical ROS-Mediated Signaling Pathway
While the direct mechanism of "this compound" on cancer cell signaling is not established, many anticancer agents exert their effects by modulating Reactive Oxygen Species (ROS) levels, which can lead to apoptosis through various signaling cascades.[6][7][8][9]
Caption: A potential ROS-mediated apoptotic signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Health Screening Assays for Drug Discovery [promega.com]
- 6. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive oxygen species in biological systems: Pathways, associated diseases, and potential inhibitors—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROS-dependent signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "ROS 234" in Combination with Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols related to "ROS 234" in combination with other compounds. Due to the ambiguity of the term "this compound," this document addresses two potential interpretations: the specific compound This compound Dioxalate , a potent H3 receptor antagonist, and the broader, highly relevant therapeutic strategy involving Reactive Oxygen Species (ROS) in combination therapies.
Part 1: this compound Dioxalate
Introduction
This compound dioxalate is a potent histamine H3 receptor antagonist.[1][2][3] The histamine H3 receptor is primarily expressed in the central nervous system and to a lesser extent in the periphery. It acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of various neurotransmitters. As an H3 antagonist, this compound dioxalate blocks the inhibitory effects of histamine on its own release and the release of other neurotransmitters. While information on combination therapies specifically involving this compound dioxalate is limited, its mechanism of action suggests potential synergistic effects when combined with other agents, particularly those acting on the central nervous system or in inflammatory conditions.
Quantitative Data
The following table summarizes the key pharmacological data for this compound dioxalate.[1][2][3]
| Parameter | Value | Species/System | Reference |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1] |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][3] |
| ED50 | 19.12 mg/kg (i.p.) | ex vivo, Rat cerebral cortex | [1][2] |
| Blood Brain Barrier Permeability | Poor/Limited | in vivo | [1][3] |
Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that typically couples to the Gi/o alpha subunit. Antagonism of this receptor by this compound dioxalate blocks this signaling cascade.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of this compound Dioxalate with a Second Compound
This protocol outlines a general method for assessing the synergistic, additive, or antagonistic effects of this compound dioxalate with another compound on a specific cell-based assay.
-
Cell Culture:
-
Culture a relevant cell line (e.g., a neuronal cell line expressing H3 receptors or an immune cell line) in appropriate media and conditions.
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound dioxalate and the second compound in a suitable solvent (e.g., DMSO or water).
-
Create a dilution series for each compound individually and in combination at various fixed ratios.
-
-
Treatment:
-
Remove the culture medium from the cells and replace it with a medium containing the single compounds or combinations.
-
Include vehicle-only controls.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Assay:
-
Perform a relevant endpoint assay, such as:
-
Cell Viability Assay (e.g., MTT, CellTiter-Glo®): To assess cytotoxicity or cytostatic effects.
-
Neurotransmitter Release Assay: To measure the modulation of neurotransmitter release.
-
Cytokine Release Assay (e.g., ELISA): To measure effects on inflammatory responses.
-
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for each compound alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Part 2: Reactive Oxygen Species (ROS) in Combination Therapies
Introduction
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as superoxide, hydrogen peroxide, and hydroxyl radicals.[4] While essential for various signaling pathways, excessive ROS levels lead to oxidative stress, which can damage cells and contribute to various diseases, including cancer.[5] Cancer cells often exhibit higher basal levels of ROS compared to normal cells, making them more vulnerable to further ROS insults.[6] This vulnerability can be exploited therapeutically by using ROS-generating agents in combination with other treatments like chemotherapy or radiotherapy to enhance their efficacy.[4][7]
Strategies for ROS-Based Combination Therapies
-
Direct ROS Generation: Combining conventional chemotherapeutics that induce ROS (e.g., doxorubicin, cisplatin) with other ROS-generating agents can lead to synergistic cell killing.[6]
-
Inhibition of Antioxidant Systems: Combining ROS-inducing therapies with inhibitors of cellular antioxidant systems (e.g., glutathione synthesis inhibitors) can prevent cancer cells from neutralizing the increased oxidative stress.
-
Prodrug Activation: Utilizing ROS-responsive prodrugs that release their active form only in the high-ROS tumor microenvironment can improve tumor specificity and reduce systemic toxicity.[8]
Signaling Pathways in ROS-Mediated Apoptosis
Increased intracellular ROS can trigger apoptosis through various signaling pathways, including the activation of ASK1-JNK/p38 MAPKs and the mitochondria-mediated pathway.
Experimental Protocols
Protocol 2: Assessing Synergistic Anticancer Effects of a ROS-Generating Agent and a Chemotherapeutic Drug
This protocol provides a workflow for evaluating the combination of a novel ROS-generating compound with a standard chemotherapeutic agent in cancer cell lines.
Detailed Methodologies for Key Experiments:
A. Cell Viability and Synergy Analysis:
-
Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in 96-well plates and allow them to attach for 24 hours.
-
Treatment: Treat cells with serial dilutions of the ROS-generating agent, the chemotherapeutic drug, and their combination at a constant ratio for 48 hours.
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Synergy Calculation: Calculate the Combination Index (CI) using the Chou-Talalay method with appropriate software. A CI value less than 1 indicates a synergistic effect.
B. Intracellular ROS Measurement (DCFH-DA Assay):
-
Cell Seeding: Seed cells in black, clear-bottom 96-well plates.
-
Treatment: Treat cells with the IC50 concentrations of the individual compounds and their combination for a predetermined time (e.g., 24 hours).
-
Staining:
-
Wash the cells twice with warm phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.[9]
-
-
Measurement:
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[10]
-
The increase in fluorescence is proportional to the level of intracellular ROS.
-
C. Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining):
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of the compounds and their combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Summary of Expected Outcomes for Synergistic ROS-Based Combination Therapy
| Assay | Expected Outcome for Synergy |
| Cell Viability (MTT) | Combination treatment shows significantly lower cell viability compared to single agents. |
| Combination Index (CI) | CI value is less than 1. |
| ROS Measurement (DCFH-DA) | Combination treatment results in a significantly higher level of intracellular ROS compared to single agents. |
| Apoptosis (Annexin V/PI) | Combination treatment leads to a significantly higher percentage of apoptotic cells (early and late) compared to single agents. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 3. This compound dioxalate | CAS 1781941-93-2 | ROS234 | Tocris Bioscience [tocris.com]
- 4. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Role of reactive oxygen species in the synergistic cytotoxicity of safingol-based combination regimens with conventional chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Integration of Reactive Oxygen Species Generation and Prodrug Activation for Cancer Therapy – Bio Integration [bio-integration.org]
- 9. mdpi.com [mdpi.com]
- 10. ROS as a novel indicator to predict anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with ROS 234, a Novel Modulator of Reactive Oxygen Species
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ROS 234 is a novel small molecule compound under investigation for its potential to modulate intracellular reactive oxygen species (ROS) levels. As ROS are critical second messengers in a multitude of cellular signaling pathways, understanding the in-situ effects of this compound on tissue architecture and protein expression is paramount for elucidating its mechanism of action and therapeutic potential.[1][2][3][4] Immunohistochemistry (IHC) is an invaluable technique for visualizing the localization and abundance of specific proteins within the context of tissue morphology.[5]
These application notes provide a detailed protocol for the immunohistochemical analysis of formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound. The protocol is intended for researchers, scientists, and drug development professionals to assess the pharmacodynamic effects of this compound on key signaling pathways implicated in cellular processes such as proliferation, apoptosis, and oxidative stress response.
Principle of the Method
This protocol describes the detection of specific antigens in FFPE tissue sections. The methodology involves deparaffinization and rehydration of the tissue, followed by antigen retrieval to unmask epitopes. A primary antibody specific to the target protein is then applied, followed by a secondary antibody conjugated to an enzyme. The enzymatic reaction with a chromogenic substrate results in a colored precipitate at the antigen site, allowing for visualization by light microscopy.[5][6][7]
Data Presentation: Hypothetical Quantitative Analysis
To illustrate the potential effects of this compound, the following tables summarize hypothetical quantitative data from IHC analysis of xenograft tumor tissues. In this example, this compound is presumed to induce oxidative stress, leading to the activation of the PI3K/Akt and MAPK/ERK signaling pathways. Staining intensity is scored on a scale of 0 (negative), 1 (weak), 2 (moderate), and 3 (strong). The percentage of positive cells is also recorded. A Histoscore (H-Score) is calculated using the formula: H-Score = ∑ (Intensity × Percentage of cells at that intensity).
Table 1: IHC Analysis of Phospho-Akt (Ser473) in this compound Treated Tissues
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 0.8 ± 0.2 | 15 ± 5 | 12 ± 4 |
| This compound (10 mg/kg) | 2.5 ± 0.4 | 70 ± 10 | 175 ± 30 |
| This compound (30 mg/kg) | 2.9 ± 0.3 | 85 ± 8 | 246 ± 25 |
Table 2: IHC Analysis of Phospho-ERK1/2 (Thr202/Tyr204) in this compound Treated Tissues
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 1.1 ± 0.3 | 25 ± 7 | 28 ± 9 |
| This compound (10 mg/kg) | 2.7 ± 0.5 | 75 ± 12 | 203 ± 41 |
| This compound (30 mg/kg) | 3.0 ± 0.2 | 90 ± 5 | 270 ± 18 |
Experimental Protocols
I. Tissue Preparation
-
Fixation: Immediately following excision, immerse tissue samples in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The volume of fixative should be at least 20 times the volume of the tissue.[5]
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and infiltrate with molten paraffin wax.
-
Embedding: Embed the paraffin-infiltrated tissues in paraffin blocks.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and float them onto positively charged microscope slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Immunohistochemistry Staining Protocol
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
Hydrogen Peroxide Block (3% H₂O₂)
-
Blocking Buffer (e.g., 5% normal goat serum in TBS)
-
Primary Antibody (diluted in antibody diluent)
-
HRP-conjugated Secondary Antibody
-
DAB (3,3'-Diaminobenzidine) Substrate-Chromogen System
-
Hematoxylin Counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Peroxidase Block:
-
Incubate slides in Hydrogen Peroxide Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer and incubate slides with the primary antibody at the recommended dilution and incubation time/temperature (e.g., overnight at 4°C or 1-2 hours at room temperature).
-
-
Washing:
-
Rinse slides with wash buffer: 3 changes for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate slides with the HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
-
Washing:
-
Rinse slides with wash buffer: 3 changes for 5 minutes each.
-
-
Chromogen Development:
-
Incubate slides with the DAB substrate-chromogen solution until the desired stain intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
III. Image Acquisition and Analysis
-
Stained slides should be imaged using a brightfield microscope or a digital slide scanner.
-
Quantitative analysis can be performed using image analysis software to determine the H-Score or the percentage of positive cells.
Mandatory Visualizations
Caption: Immunohistochemistry Experimental Workflow.
Caption: Hypothesized this compound Signaling Pathway.
References
- 1. Impact of ROS Generated by Chemical, Physical, and Plasma Techniques on Cancer Attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROS-dependent signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 7. usbio.net [usbio.net]
Troubleshooting & Optimization
"ROS 234" experimental variability and solutions
Welcome to the Technical Support Center for the ROS 234 Experimental Platform. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving the measurement of Reactive Oxygen Species (ROS).
Given that "this compound" is not a standard designation, this guide addresses the common challenges and sources of variability inherent in ROS detection assays, using the popular 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe as a primary example.
Frequently Asked Questions (FAQs)
Q1: What does the this compound Experimental Platform measure?
A: The this compound platform is a hypothetical system designed for the quantitative and qualitative assessment of intracellular Reactive Oxygen Species (ROS). ROS are unstable, oxygen-containing molecules that act as important signaling molecules in various cellular processes.[1][2][3] At high levels, they can cause significant damage to DNA, proteins, and lipids, a state known as oxidative stress.[1][4] This platform is optimized for detecting key ROS, such as hydrogen peroxide (H₂O₂), peroxyl radicals, and hydroxyl radicals.[5][6][7]
Q2: What is the principle behind the most common this compound assay?
A: The primary assay is based on the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, intracellular esterases cleave the diacetate group, trapping the non-fluorescent DCFH molecule. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5][6][8] The intensity of the fluorescence, which can be measured using a microplate reader, fluorescence microscope, or flow cytometer, is proportional to the level of intracellular ROS.[5][6]
Q3: Why is it critical to control for experimental variability in ROS assays?
A: ROS are transient and highly reactive molecules, making their measurement susceptible to artifacts.[9][10] Factors such as probe concentration, incubation time, cell handling, and even the type of cell culture medium can significantly impact results.[11][12][13] Minimizing variability is essential for obtaining reproducible and reliable data, especially when comparing the effects of different treatments or conditions.
Q4: What are the key controls to include in a this compound experiment?
A: To ensure data integrity, every experiment should include:
-
Untreated Control: Cells that are not exposed to any experimental compound to establish a baseline ROS level.
-
Positive Control: Cells treated with a known ROS-inducing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), to confirm that the assay is working correctly.[14][15]
-
Vehicle Control: Cells treated with the solvent used to dissolve the experimental compound to account for any effects of the solvent itself.
-
Cell-Free Control: A well containing only the assay medium and the DCFH-DA probe to measure background fluorescence and spontaneous probe oxidation.[12][16]
Troubleshooting Guide
This guide addresses common issues encountered during ROS detection experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Spontaneous Probe Oxidation: The DCFH-DA probe can oxidize in the cell culture medium, especially in the presence of phenol red or when exposed to light.[12][17]2. Excessive Probe Concentration: Too much probe can lead to high, non-specific signals.[12]3. Incomplete Washing: Residual extracellular probe can be hydrolyzed and oxidized, contributing to background noise.[12] | 1. Use phenol red-free medium for the assay. Protect the probe and plates from light at all stages.[12] Always run a cell-free control to quantify background from the medium.[16]2. Titrate the DCFH-DA concentration to find the lowest effective concentration (a common starting range is 10–25 µM).[5][12]3. Ensure thorough but gentle washing of cells after probe incubation to remove all extracellular probe.[14] |
| Low or No Signal in Positive Control | 1. Inactive Probe: The DCFH-DA probe may have degraded due to improper storage or multiple freeze-thaw cycles.2. Suboptimal Incubation Time: The incubation period with the probe or the ROS-inducing agent may be too short.3. Cell Health: The cells may be unhealthy or dead, lacking the necessary esterase activity to cleave the DA group from the probe. | 1. Use a fresh aliquot of the probe. Store stock solutions at -20°C in small, single-use aliquots.[14]2. Optimize the incubation time. For DCFH-DA, 30 minutes is often a good starting point.[11][17] For the positive control (e.g., H₂O₂), a 30-60 minute treatment is typical.[13]3. Check cell viability before the experiment. Ensure cells have active esterases. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable fluorescence signals.[18]2. Variable Incubation Times: Inconsistent timing during probe loading or treatment application.3. Mechanical Stress: Excessive force during washing or pipetting can induce ROS production artifactually.[13]4. Oxygen Levels: Standard atmospheric oxygen (21%) can be high compared to physiological levels, promoting oxidative damage and variability.[8][19] | 1. Ensure a homogenous single-cell suspension before seeding and be precise with cell counts.2. Use a multichannel pipette for simultaneous addition of reagents to replicate wells.3. Handle cells gently at all stages of the protocol.4. If possible, perform experiments under physiological oxygen conditions using an atmospheric control unit.[8] |
Experimental Protocols
Protocol: Intracellular ROS Detection using DCFH-DA
This protocol is a standard method for measuring ROS in adherent cells using a fluorescence microplate reader.
Materials:
-
DCFH-DA powder or stock solution (e.g., 20 mM in DMSO)[5]
-
Phenol red-free cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well plates
-
Positive control agent (e.g., 10 mM TBHP)[6]
-
Fluorescence microplate reader (Excitation: ~485-495 nm, Emission: ~529-535 nm)[5][14]
Methodology:
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a predetermined optimal density (e.g., 2.5 x 10⁴ cells/well) and allow them to attach overnight.[5][7]
-
Reagent Preparation:
-
Prepare a fresh DCFH-DA working solution by diluting the stock solution in pre-warmed, serum-free medium or PBS to a final concentration of 10-25 µM.[5] Protect this solution from light.
-
Prepare treatment compounds and controls at the desired final concentrations in culture medium.
-
-
Probe Loading:
-
Washing:
-
Treatment:
-
Add 100 µL of the prepared treatment compounds (including positive and vehicle controls) to the respective wells.
-
Incubate for the desired treatment period (e.g., 1-6 hours), protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.[6]
-
Subtract the fluorescence reading from cell-free control wells to correct for background.
-
Visualizations
Signaling Pathways and Workflows
Reactive Oxygen Species are not just damaging agents; they are integral components of cellular signaling.[1][2][20] Below are diagrams illustrating a key ROS-mediated signaling pathway and a typical experimental workflow.
Caption: ROS-mediated activation of Nrf2 and p53 pathways.
Caption: Experimental workflow for a cell-based ROS assay.
Caption: Logical flow for troubleshooting common ROS assay issues.
References
- 1. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioquochem.com [bioquochem.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yeditepe Journal of Health Sciences — [yeditepejhs.org]
- 12. benchchem.com [benchchem.com]
- 13. yeditepejhs.org [yeditepejhs.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
"ROS 234" off-target effects and how to mitigate them
Disclaimer: The following information is provided for a hypothetical kinase inhibitor, referred to as "Inhibitor-234." The molecule "ROS 234" as specified in the prompt does not correspond to a known public compound. The information herein is based on the well-documented characteristics of PI3K inhibitors to provide a relevant and detailed example of managing off-target effects.
Technical Support Center: Inhibitor-234
Welcome to the technical support center for Inhibitor-234. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Inhibitor-234 and what is its primary target?
A1: Inhibitor-234 is a potent, ATP-competitive kinase inhibitor. Its primary target is the p110α subunit of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common event in various cancers, making it a key therapeutic target.[3][4]
Q2: What are the potential off-target effects of Inhibitor-234?
A2: Due to the conserved nature of the ATP-binding pocket across the human kinome, Inhibitor-234 may exhibit off-target activity against other kinases, especially at higher concentrations.[5] Common off-target effects for PI3K inhibitors include:
-
Hyperglycemia: Inhibition of PI3Kα can interfere with insulin signaling, leading to increased blood glucose levels.[6][7]
-
Rash and Skin Toxicities: Maculopapular rash is a common dose-limiting toxicity for pan-PI3K inhibitors.[7]
-
Gastrointestinal Issues: Diarrhea and colitis have been reported with some PI3K inhibitors.[6]
-
Immunomodulatory Effects: Inhibition of other PI3K isoforms, such as p110δ, can impact immune cell function.[7]
-
Pneumonitis: Inflammation of lung tissue has been observed with certain PI3K inhibitors.[7]
Q3: How can I determine if I am observing off-target effects in my experiments?
A3: Several experimental approaches can help you distinguish between on-target and off-target effects:
-
Kinome Profiling: Screen Inhibitor-234 against a broad panel of kinases to identify unintended targets.[8]
-
Dose-Response Analysis: Perform a dose-response curve to identify the lowest effective concentration. Off-target effects are more likely to occur at higher concentrations.[8]
-
Western Blotting: Analyze the phosphorylation status of downstream effectors of the PI3K pathway (e.g., p-AKT, p-S6K) and key proteins in other pathways that are not expected to be affected.[8]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[8]
-
Use of Structurally Different Inhibitors: Compare the effects of Inhibitor-234 with other PI3K inhibitors that have different chemical scaffolds. A consistent phenotype across different inhibitors suggests an on-target effect.[8]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds but the same target. | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists, it may be an on-target effect.[8] |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction strategies. | Reduced cytotoxicity while maintaining on-target inhibition.[8] |
| Compound solubility issues | 1. Check the solubility of Inhibitor-234 in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity. | Prevention of compound precipitation and non-specific effects.[8] |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., MAPK/ERK). 2. Consider using a combination of inhibitors to block both pathways. | A clearer understanding of the cellular response and more consistent results.[8] |
| Inhibitor instability | 1. Check the stability of Inhibitor-234 under your experimental conditions (e.g., in media at 37°C). | Ensures that the observed effects are due to the inhibitor and not its degradation products.[8] |
| Cell line-specific effects | 1. Test Inhibitor-234 in multiple cell lines. | Helps to distinguish between general off-target effects and those specific to a particular cellular context.[8] |
Data Presentation
Table 1: Kinase Selectivity Profile of Representative PI3K Inhibitors
The following table summarizes the inhibitory concentrations (IC50) for several PI3K inhibitors against their target and common off-target kinases. Lower IC50 values indicate higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.[9]
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) |
| Pictilisib (GDC-0941) | 3 | 36 | 3 | 17 | 100 |
| Alpelisib (BYL719) | 5 | 1158 | 290 | 250 | >2000 |
| Idelalisib (CAL-101) | 8600 | 4000 | 2.5 | 89 | >10000 |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 0.7 | 6.4 | 459 |
Data compiled from multiple sources. Actual values may vary depending on the assay conditions.[9][10]
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Activation
This protocol is used to assess the on-target activity of Inhibitor-234 by measuring the phosphorylation of downstream targets.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of Inhibitor-234 or a vehicle control (e.g., DMSO) for the desired time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in phosphorylation indicates on-target inhibition.[11]
Protocol 2: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This biochemical assay measures the ability of Inhibitor-234 to block the enzymatic activity of purified kinases.
-
Reaction Setup: Incubate purified recombinant PI3K isoforms (α, β, δ, γ) or potential off-target kinases with the appropriate substrate, ATP, and varying concentrations of Inhibitor-234 in a kinase reaction buffer.
-
Kinase Reaction: Initiate the reaction by adding ATP and allow it to proceed for a specific time at a controlled temperature.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][12]
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by Inhibitor-234.
Caption: Workflow for investigating potential off-target effects of Inhibitor-234.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 7. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Improving ROS 234 Stability in Solution
Fictional Compound Context: For the purposes of this guide, "ROS 234" is a fictional, novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. It is a hydrophobic compound under investigation for its therapeutic potential in oncology.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy and I'm seeing inconsistent results in my assays. What could be the cause?
A cloudy solution or inconsistent results are often indicative of compound precipitation or degradation. This can be caused by several factors including exceeding the solubility limit of this compound in your chosen solvent, pH shifts in the buffer, or degradation due to temperature or light exposure.[1][2] It is crucial to ensure your compound is fully dissolved and stable in your experimental medium.
Q2: What is the best solvent for dissolving and storing this compound?
For initial solubilization of hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[3] However, the final concentration of DMSO in your aqueous assay buffer should be minimized, typically below 0.5%, to avoid solvent-induced artifacts.[4] For long-term storage, it is recommended to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q3: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I resolve this?
Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules.[4][5] To address this, consider the following strategies:
-
Lower the final concentration: You may be exceeding the aqueous solubility of this compound.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in your final solution can improve solubility.[3]
-
Adjust the pH: The solubility of ionizable compounds can be highly dependent on the pH of the buffer.[2] Experiment with different pH values to find the optimal range for this compound.
-
Utilize surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can help maintain the solubility of hydrophobic compounds.[3]
Q4: How can I determine if this compound is degrading in my experimental setup?
To assess the stability of this compound, you can perform a time-course experiment.[4] This involves incubating the compound in your assay medium at the experimental temperature (e.g., 37°C) and measuring its concentration at various time points using an analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the parent compound's peak area over time indicates degradation.
Q5: Can the storage container affect the stability of my this compound solution?
Yes, the choice of storage container can impact compound stability.[1] For long-term storage, it is advisable to use amber glass vials or polypropylene tubes to protect the compound from light and to prevent adsorption to the container surface. Some plastics can also leach contaminants that may affect your compound's stability.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
Symptoms:
-
Visible cloudiness or particulate matter in the solution.
-
Inconsistent or lower-than-expected activity in biological assays.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the solution for any signs of precipitation.
-
Centrifugation: Briefly centrifuge the solution to see if a pellet forms.
-
Solubility Assessment: Determine the kinetic solubility of this compound in your specific aqueous buffer (see Experimental Protocols section).
-
Formulation Optimization: If solubility is an issue, refer to the strategies outlined in FAQ Q3 to improve the formulation.
Issue 2: Chemical Degradation of this compound
Symptoms:
-
Loss of compound activity over time.
-
Appearance of new peaks in HPLC analysis.
-
A change in the color of the solution.[1]
Troubleshooting Steps:
-
Stability Study: Perform a stability study by incubating this compound in your experimental medium under assay conditions (e.g., 37°C) and analyzing samples at different time points by HPLC.
-
Stress Testing: To identify potential degradation pathways, expose this compound to stress conditions such as elevated temperature, varying pH levels, and light.[6]
-
Protective Measures: If degradation is observed, consider the following:
-
Temperature: Prepare solutions fresh and keep them on ice. For storage, use -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
pH: Ensure the pH of your buffer is within the stable range for this compound.
-
Data Presentation
Table 1: Fictional Solubility and Stability Data for this compound
| Parameter | Condition | Result | Recommendations |
| Solubility in DMSO | 25°C | > 50 mM | Prepare high-concentration stock solutions in DMSO. |
| Aqueous Solubility | PBS, pH 7.4, 25°C | < 1 µM | Dilution from DMSO stock requires careful optimization. |
| pH Stability | 24 hours, 37°C | Stable between pH 6.0 - 7.5 | Maintain buffer pH within this range. |
| Temperature Stability | PBS, pH 7.4, 4°C | > 95% remaining after 48 hours | Store working solutions at 4°C for short-term use. |
| Temperature Stability | PBS, pH 7.4, 37°C | ~20% degradation after 24 hours | Prepare fresh dilutions for long-term experiments. |
| Freeze-Thaw Stability | -20°C, 3 cycles | > 98% remaining | Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Methodology:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Serial Dilution in DMSO: Create a series of dilutions of the this compound stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4). This creates a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Analysis: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.
Protocol 2: Assessment of this compound Stability in Solution
Objective: To evaluate the stability of this compound in a specific solution over time.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final experimental concentration.
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the solution.
-
Sample Quenching: Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of this compound remaining at each time point. The percentage of compound remaining is calculated relative to the concentration at time 0.
Mandatory Visualization
Caption: Simplified PI3K/Akt/mTOR signaling pathway showing the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing inconsistent experimental results with this compound.
References
"ROS 234" solubility issues in aqueous buffers
Disclaimer: Information on a specific compound designated "ROS 234" is not available in public scientific literature. This guide addresses common solubility challenges for novel small molecule inhibitors, using "this compound" as a placeholder for a hypothetical hydrophobic compound. The data and protocols provided are illustrative and should be adapted based on the actual physicochemical properties of your molecule.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous assay buffer?
A1: This is a common issue for hydrophobic compounds.[1] Molecules like this compound are often highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but their solubility dramatically decreases when introduced into a predominantly aqueous environment.[1][2] This change in solvent polarity causes the compound to "crash out" or precipitate. The final concentration of DMSO is critical; even at low percentages (e.g., <1%), precipitation can occur if the compound's aqueous solubility limit is exceeded.[1]
Q2: What is the maximum recommended final DMSO concentration for in vitro assays?
A2: The final DMSO concentration in cell-based or enzymatic assays should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or toxicity.[3][4] While some cell lines or enzymes may tolerate higher concentrations, it is crucial to run a vehicle control (buffer with the same final DMSO concentration but without the compound) to assess the impact of the solvent on your specific experimental system.[5]
Q3: How does the pH of the aqueous buffer affect the solubility of this compound?
A3: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[6][7] If this compound contains acidic or basic functional groups, its charge state will change with pH.
-
Weakly Basic Compounds: Become protonated and more soluble at a pH below their pKa.[1][8]
-
Weakly Acidic Compounds: Become deprotonated and more soluble at a pH above their pKa.[9] For non-ionizable, neutral compounds, pH will have a minimal effect on solubility.[7]
Q4: Can I use sonication or warming to help dissolve my compound?
A4: Yes, these physical methods can be effective but should be used with caution.
-
Sonication: Can help break up solid aggregates and facilitate dissolution. However, prolonged or high-energy sonication can potentially degrade the compound or promote the formation of very fine, amorphous precipitates (aggregates) that are not visually apparent but can lead to spurious assay results.[2][3]
-
Gentle Warming: Increasing the temperature can increase the solubility of many compounds.[10] However, you must first confirm the thermal stability of this compound, as excessive heat can cause degradation.[2]
Q5: My compound seems to dissolve initially but then I get inconsistent results. What could be the cause?
A5: This often points to the formation of sub-visible aggregates or compound instability.
-
Aggregation: Poorly soluble compounds can form aggregates in aqueous solutions, especially at higher concentrations.[11] These aggregates can non-specifically inhibit enzymes or interact with assay components, leading to false positives and poor reproducibility.[11]
-
Instability: The compound may be degrading over the course of the experiment due to factors like pH, light exposure, or interaction with media components.[3] It is important to assess the stability of your compound under the specific assay conditions.
Troubleshooting Guide: Compound Precipitation in Aqueous Buffer
This guide provides a systematic approach to resolving solubility issues when diluting a DMSO stock of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Immediate, visible precipitation upon dilution. | Aqueous solubility limit exceeded. | 1. Decrease Final Concentration: Test a lower final concentration of this compound. 2. Optimize Dilution Method: Use a serial dilution approach. First, make intermediate dilutions in 100% DMSO, then add the final, most diluted DMSO stock to the aqueous buffer with vigorous mixing.[1][2] 3. Increase Final DMSO %: Cautiously increase the final DMSO concentration (e.g., from 0.1% to 0.5%), ensuring it does not affect your assay. |
| Solution appears cloudy or hazy. | Formation of fine precipitate or aggregates. | 1. Centrifugation: Spin down the solution and measure the concentration of the supernatant to determine the actual soluble concentration. 2. pH Adjustment: If this compound is ionizable, test a range of buffer pH values to find the optimal pH for solubility.[1] 3. Use of Excipients: Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic® F-68 or Tween® 80) to the aqueous buffer to help maintain solubility.[1] |
| Inconsistent assay results despite no visible precipitate. | Sub-visible aggregation or compound degradation. | 1. Dynamic Light Scattering (DLS): Use DLS to check for the presence of aggregates in your final assay solution. 2. Stability Check: Incubate the compound in the assay buffer for the duration of the experiment. Use an analytical method like HPLC to check for degradation over time. 3. Pre-dissolve in Media: For cell-based assays, try dissolving the compound directly in a small amount of serum before adding it to the full volume of culture media. |
Quantitative Solubility Data (Hypothetical)
The following table presents hypothetical solubility data for "this compound" to illustrate how different conditions can affect its solubility.
| Solvent System | Temperature | pH | Max Solubility (µM) |
| 100% DMSO | 25°C | N/A | >100,000 |
| PBS (Phosphate-Buffered Saline) | 25°C | 7.4 | < 1 |
| PBS with 0.5% DMSO | 25°C | 7.4 | 5 |
| PBS with 1.0% DMSO | 25°C | 7.4 | 12 |
| Acetate Buffer with 0.5% DMSO | 25°C | 5.0 | 25 |
| Carbonate Buffer with 0.5% DMSO | 25°C | 9.0 | < 1 |
| PBS with 0.5% DMSO + 0.01% Pluronic® F-68 | 25°C | 7.4 | 15 |
| PBS with 0.5% DMSO | 37°C | 7.4 | 8 |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO[2]
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight (MW) of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / MW ( g/mol )) * 100,000
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes.[2] If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[2] Gentle warming (e.g., to 37°C) can also be applied if the compound is known to be thermally stable.[3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light and moisture.[2]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the maximum soluble concentration of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate (polypropylene or glass-coated for low binding)
-
Plate shaker
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm)
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare a serial dilution of your DMSO stock solution in pure DMSO (e.g., from 10 mM down to ~10 µM).
-
Dilute into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO dilution into wells containing a larger volume (e.g., 198 µL) of the aqueous buffer. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Incubate: Seal the plate and incubate on a plate shaker at room temperature for 1-2 hours.
-
Measure Turbidity: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Determine Solubility Limit: The lowest concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit of the compound under these conditions.
Visualizations
Signaling Pathway
Many small molecule inhibitors target intracellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently implicated in cancer.[12][13] Deregulation of this pathway can lead to uncontrolled cell growth and survival.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Khan Academy [khanacademy.org]
- 8. scielo.br [scielo.br]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. japer.in [japer.in]
- 11. benchchem.com [benchchem.com]
- 12. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
Optimizing "ROS 234" concentration for maximal effect
Welcome to the technical support center for ROS 234. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize the concentration of this compound for maximal and reproducible effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
For most cell lines, we recommend an initial screening concentration range of 1 µM to 100 µM. However, the optimal concentration is highly cell-type dependent and should be determined empirically for your specific model system. We advise performing a dose-response curve to identify the EC50 (half-maximal effective concentration) for your desired biological endpoint.
Q2: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
High cytotoxicity at low concentrations can be attributed to several factors:
-
Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to oxidative stress induced by this compound.
-
Compound Stability: Ensure that the this compound stock solution is properly stored and has not degraded. We recommend preparing fresh dilutions for each experiment from a frozen stock.
-
Assay Confluence: High cell confluence can exacerbate cytotoxicity. We recommend seeding cells at a density that allows for logarithmic growth throughout the experiment.
-
Serum Concentration: The concentration of serum in your culture medium can influence the effective concentration of this compound. Consider if your serum concentration is consistent across experiments.
Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results are a common challenge. To improve reproducibility, consider the following:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, treatment duration, and reagent preparation, are consistent.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Reagent Quality: Use high-quality reagents and ensure your this compound stock is not undergoing freeze-thaw cycles.
-
Control for Basal ROS Levels: Cellular ROS levels can fluctuate. Include appropriate controls in every experiment to account for this variability.
Troubleshooting Guide
Issue: Difficulty Determining the Optimal Concentration
If you are struggling to identify a clear optimal concentration, it may be due to a narrow therapeutic window or a complex dose-response relationship.
Recommended Action:
-
Expand the Dose Range: Test a wider range of concentrations, including logarithmic dilutions, to better define the dose-response curve.
-
Multiple Time Points: Assess the effects of this compound at different time points (e.g., 6, 12, 24, and 48 hours) to identify the optimal treatment duration.
-
Use a More Sensitive Assay: Your current assay may not be sensitive enough to detect subtle changes at lower concentrations. Consider using a more sensitive method to measure your endpoint of interest.
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | % Cell Viability (48h) | Target Inhibition (%) |
| 0 (Vehicle) | 100 | 0 |
| 1 | 98 | 15 |
| 5 | 95 | 45 |
| 10 | 92 | 78 |
| 25 | 85 | 92 |
| 50 | 60 | 95 |
| 100 | 35 | 96 |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using a Dose-Response Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. We recommend a 10-point dilution series starting from 200 µM. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform your chosen assay to measure the biological response (e.g., a cell viability assay like MTT or a target-specific activity assay).
-
Data Analysis: Plot the response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50.
Visual Guides
Caption: Workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway activated by this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Technical Support Center: In Vitro Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vitro cytotoxicity studies, with a hypothetical focus on a compound referred to as "ROS 234".
Frequently Asked Questions (FAQs)
Q1: What is the first step if I observe inconsistent results in my cytotoxicity assay with "this compound"?
A1: Inconsistent results are often due to variability in cell culture or assay execution. First, ensure your cell line is healthy, within a low passage number, and free from contamination. Next, verify the accuracy of your serial dilutions for "this compound" and the consistency of incubation times. It's also crucial to check for uniform cell seeding in your microplates, as variations in cell density can significantly impact results.
Q2: My positive control for cytotoxicity is not showing the expected effect. What should I do?
A2: If your positive control (e.g., doxorubicin, staurosporine) is not effective, first confirm the concentration and storage conditions of the control agent. Re-evaluate the incubation time; it may be insufficient for the chosen control to induce cytotoxicity in your specific cell line. Additionally, ensure that your cell viability assay is sensitive enough to detect the expected level of cell death.
Q3: I am seeing high background noise in my fluorescence-based ROS assay. How can I reduce it?
A3: High background in ROS assays can be caused by several factors. Ensure your phenol red-free media is used during the assay, as phenol red can auto-fluoresce. Wash the cells thoroughly with phosphate-buffered saline (PBS) after incubation with the fluorescent probe to remove any excess unbound dye. It is also important to protect your plates from light as much as possible, as this can cause photobleaching and increase background noise.
Q4: How do I determine if the cytotoxicity of "this compound" is mediated by reactive oxygen species (ROS)?
A4: To investigate the role of ROS, you can co-incubate your cells with "this compound" and an antioxidant, such as N-acetylcysteine (NAC). If the cytotoxicity of "this compound" is diminished in the presence of the antioxidant, it suggests that ROS are involved in the mechanism of cell death. You can also directly measure intracellular ROS levels using fluorescent probes like DCFDA.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro cytotoxicity experiments.
Troubleshooting Common Cytotoxicity Assay Issues
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the microplate. | Use a multichannel pipette for cell seeding and reagent addition. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low signal-to-noise ratio | Suboptimal assay incubation time, incorrect wavelength settings, low cell number. | Optimize incubation times for your specific cell line and compound. Verify the excitation/emission wavelengths for your assay. Ensure you are seeding an adequate number of cells per well. |
| Unexpected dose-response curve | Compound precipitation at high concentrations, compound instability, off-target effects. | Visually inspect your compound dilutions for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider the possibility of hormesis or other complex biological responses. |
| Cell morphology changes unrelated to cytotoxicity | pH shifts in the media, solvent toxicity, contamination. | Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%). Check the pH of your media after adding the compound. Regularly test your cell cultures for contamination. |
Experimental Protocols & Data Presentation
Protocol 1: Assessing Cell Viability using the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of "this compound" and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Measuring Intracellular ROS with DCFDA
2',7'-dichlorofluorescin diacetate (DCFDA) is a fluorescent probe used to detect intracellular ROS.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
DCFDA Loading: After treatment, remove the media and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA in serum-free media to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity with excitation at 485 nm and emission at 535 nm.
Data Presentation: Example IC50 Values for "this compound"
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| HeLa | MTT | 24 | 15.2 ± 1.8 |
| A549 | MTT | 24 | 28.5 ± 3.1 |
| HeLa | MTT | 48 | 8.9 ± 0.9 |
| A549 | MTT | 48 | 17.3 ± 2.4 |
Visualizations: Workflows and Pathways
Technical Support Center: ROS 234 Blood-Brain Barrier Permeability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) permeability of the novel compound "ROS 234."
Frequently Asked Questions (FAQs)
Q1: What is the significance of the blood-brain barrier (BBB) in the development of CNS drugs like this compound?
A1: The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] For a CNS-acting drug like this compound to be effective, it must be able to cross this barrier to reach its target in the brain.[1][3][4] Conversely, if this compound is intended for peripheral targets, its inability to cross the BBB would be a desirable safety feature to prevent potential CNS side effects. Poor penetration of the BBB is a major reason for the failure of many drugs developed for neurological disorders.[2]
Q2: What are the primary challenges in assessing the BBB permeability of a new chemical entity (NCE) like this compound?
A2: The primary challenges in assessing BBB permeability include:
-
Inherent Impermeability: The BBB's tight junctions restrict the passage of most molecules.[1][3]
-
Active Efflux Transporters: Transporters like P-glycoprotein (P-gp) can actively pump drugs that have crossed the endothelial cells back into the bloodstream, reducing CNS concentration.[5]
-
Complex In Vivo Environment: The BBB is a dynamic interface, and its function is influenced by various cell types, including pericytes and astrocytes, which are challenging to replicate perfectly in in-vitro models.[6][7]
-
Translational Gap: Results from in-vitro and animal models may not always accurately predict human BBB permeability.[8][9]
Q3: Which experimental models are most appropriate for evaluating the BBB permeability of this compound?
A3: A tiered approach is often most effective:
-
In Silico Prediction: Computational models can provide initial estimates of BBB permeability based on the physicochemical properties of this compound.
-
In Vitro Models: These include Parallel Artificial Membrane Permeability Assays (PAMPA) for passive diffusion and cell-based models like the hCMEC/D3 human brain endothelial cell line for a more biologically relevant assessment that can include transporter effects.[8][9][10][11]
-
In Situ Models: The in-situ brain perfusion technique in rodents allows for the study of transport mechanisms in a physiologically intact BBB environment.[12][13]
-
In Vivo Models: Animal studies, often involving microdialysis or tissue concentration analysis after systemic administration of this compound, provide the most definitive preclinical data on BBB penetration.[14]
Troubleshooting Guides
In-Vitro BBB Permeability Assays
Issue 1: High variability in permeability (Papp) values for this compound in hCMEC/D3 transwell assays.
-
Possible Cause 1: Inconsistent Monolayer Integrity. The tightness of the endothelial cell monolayer is crucial for reliable results.
-
Troubleshooting Steps:
-
Monitor Transendothelial Electrical Resistance (TEER): Regularly measure TEER to ensure the monolayer has reached and is maintaining a consistent level of confluence and tightness before and during the experiment. A TEER value of >200 Ωcm² is generally recommended.[15]
-
Cell Passage Number: Use hCMEC/D3 cells within a consistent and low passage number range (typically below 36), as high passage numbers can lead to altered characteristics and reduced barrier function.[16]
-
Coating of Transwell Inserts: Ensure consistent and complete coating of inserts with an appropriate extracellular matrix component like rat tail collagen type I.[16][17]
-
Cell Seeding Density: Optimize and maintain a consistent cell seeding density to ensure a uniform monolayer formation.[18][19]
-
-
-
Possible Cause 2: this compound is a substrate for active transporters. Efflux or uptake transporters can lead to variability if their expression or activity levels differ between experiments.
-
Troubleshooting Steps:
-
Co-administration with Inhibitors: Perform the permeability assay in the presence of known inhibitors of common BBB efflux transporters (e.g., verapamil for P-gp) to see if the permeability of this compound increases and variability decreases.
-
Bidirectional Permeability Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B ratio significantly greater than 1 suggests active efflux.
-
-
Issue 2: this compound shows unexpectedly low permeability in the PAMPA-BBB assay.
-
Possible Cause 1: Poor Solubility of this compound. The compound may be precipitating in the donor well.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of this compound in the assay buffer.
-
Use of Co-solvents: If solubility is an issue, consider the use of a small, consistent percentage of a co-solvent like DMSO in the donor buffer. Ensure the final DMSO concentration is low (typically ≤1%) to avoid affecting the lipid membrane.
-
-
-
Possible Cause 2: Physicochemical Properties of this compound. The compound may have properties that are not conducive to passive diffusion across a lipid membrane (e.g., high polarity, large size).
-
Troubleshooting Steps:
-
Review Physicochemical Data: Analyze the structure of this compound. High hydrogen bond donor/acceptor counts and a low octanol-water partition coefficient (LogP) can correlate with low passive permeability.
-
pH Modification: Since PAMPA is a passive diffusion model, the charge state of this compound is critical.[10] Consider testing permeability at different pH values if the compound has ionizable groups.
-
-
In-Vivo BBB Permeability Studies
Issue 3: Inconsistent brain-to-plasma concentration ratios for this compound in mice.
-
Possible Cause 1: Issues with the Perfusion Procedure. Incomplete removal of blood from the brain vasculature can lead to an overestimation of brain tissue concentration.
-
Troubleshooting Steps:
-
Standardize Perfusion Protocol: Ensure a consistent and adequate volume of ice-cold saline or PBS is used for transcardial perfusion until the liver is clear.[20]
-
Monitor Perfusion Pressure: Use a consistent and appropriate perfusion pressure to avoid damaging the BBB.
-
Rapid Tissue Harvesting: Harvest the brain tissue immediately after perfusion to minimize post-mortem changes.
-
-
-
Possible Cause 2: Anesthesia Effects. The choice of anesthetic can influence cerebral blood flow and BBB permeability.
-
Troubleshooting Steps:
-
Consistent Anesthetic Regimen: Use the same anesthetic agent and depth of anesthesia for all animals in the study.
-
Literature Review: Consult literature for the known effects of the chosen anesthetic on BBB permeability and cerebral blood flow.
-
-
Data Presentation
Table 1: Summary of In-Vitro Permeability Data for this compound
| Assay Type | Model | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Notes |
| PAMPA-BBB | Artificial Lipid Membrane | 0.8 ± 0.2 | N/A | Indicates low passive permeability. |
| Cell-Based Assay | hCMEC/D3 Monolayer | 0.5 ± 0.3 | 4.5 | Suggests active efflux. |
| Cell-Based Assay | hCMEC/D3 + Verapamil | 2.1 ± 0.4 | 1.2 | Increased permeability with P-gp inhibitor. |
Table 2: Summary of In-Vivo Pharmacokinetic Data for this compound in Mice
| Parameter | Value | Units | Conditions |
| Dose | 10 | mg/kg | Intravenous |
| Plasma Cmax | 1500 | ng/mL | |
| Brain Cmax | 30 | ng/g | |
| Brain-to-Plasma Ratio (AUC) | 0.02 |
Experimental Protocols
Protocol 1: hCMEC/D3 Transwell Permeability Assay
-
Cell Culture: Culture hCMEC/D3 cells (passage 28-32) in EndoGRO-MV medium.
-
Insert Coating: Coat 24-well transwell inserts (0.4 µm pore size) with 50 µg/mL rat tail collagen type I for at least 1 hour at 37°C.[17]
-
Cell Seeding: Seed hCMEC/D3 cells at a density of 2.5 x 10⁵ cells/cm² onto the coated inserts.
-
Monolayer Formation: Allow cells to form a monolayer for 3-4 days, changing the medium every other day.
-
TEER Measurement: Measure TEER daily. Proceed with the assay once TEER values stabilize above 200 Ωcm².
-
Assay Initiation:
-
Wash the monolayer with pre-warmed HBSS.
-
Add this compound (e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh HBSS.
-
Quantification: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the established formula.
Protocol 2: In-Situ Brain Perfusion in Rats
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g).
-
Surgical Procedure:
-
Expose the common carotid arteries.
-
Cannulate the external carotid artery and ligate the internal carotid artery on one side.
-
Begin perfusion with a warm (37°C), heparinized Ringer's solution to wash out the blood.[15]
-
-
Compound Perfusion: Switch to the perfusion fluid containing a known concentration of this compound and a vascular space marker (e.g., [¹⁴C]-sucrose). Perfuse for a short, defined period (e.g., 30-60 seconds).[12]
-
Termination and Dissection: Stop the perfusion and decapitate the animal. Dissect the brain and take samples from specific regions.
-
Sample Analysis: Homogenize the brain tissue and measure the concentration of this compound and the vascular marker.
-
Calculation: Calculate the brain uptake clearance (K_in) or permeability-surface area (PS) product.
Visualizations
Caption: Tiered experimental workflow for assessing BBB permeability.
Caption: Troubleshooting logic for inconsistent in-vitro BBB assay results.
References
- 1. proventainternational.com [proventainternational.com]
- 2. neuromics.com [neuromics.com]
- 3. proventainternational.com [proventainternational.com]
- 4. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 9. Current Status of In vitro Models of the Blood-brain Barrier: Ingenta Connect [ingentaconnect.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 12. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
How to prevent "ROS 234" degradation during storage
Technical Support Center: Compound ROS 234
A Guide to Preventing Degradation During Storage
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides.
Disclaimer: "this compound" is a hypothetical designation for a sensitive research compound. The following data, protocols, and pathways are representative examples based on common degradation patterns of small-molecule organic compounds and are intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathways for this compound are oxidation, hydrolysis, and photodegradation.[1][2] The susceptibility to each pathway is highly dependent on the storage conditions. Oxidation is often initiated by atmospheric oxygen, while hydrolysis is caused by reactions with ambient moisture.[1][3] Photodegradation can occur upon exposure to light, particularly UV wavelengths.[4][5]
Q2: What are the ideal short-term and long-term storage temperatures for this compound?
A2: For optimal stability, this compound should be stored under controlled temperature conditions.[6][7]
-
Long-term (over 1 week): Freeze at -20°C or below for the lyophilized solid.[7][8][9] For solutions, ultra-low temperatures of -80°C are recommended to minimize degradation.[6][10] Avoid repeated freeze-thaw cycles.[9]
Q3: My vial of this compound has changed color. Is it still usable?
A3: A change in color is a strong indicator of chemical degradation. It is most likely due to oxidation or photodegradation. We strongly advise against using the material, as the purity is compromised, which could lead to unreliable experimental results. A forced degradation study can help identify the specific degradants.
Q4: How should I handle this compound in the lab to minimize degradation?
A4: To maintain the integrity of this compound during handling:
-
Work Quickly: Minimize the time the compound is at room temperature.
-
Control Atmosphere: When weighing or preparing solutions, work under an inert gas like nitrogen or argon to prevent oxidation.[4]
-
Protect from Light: Use amber-colored vials or wrap containers in aluminum foil to shield the compound from light.[7][11]
-
Avoid Moisture: Use desiccants in storage containers for the solid form and use anhydrous solvents for preparing solutions.[6][12]
Troubleshooting Guides
Problem 1: Loss of Potency in Biological Assays
-
Symptom: You observe a significant decrease in the expected biological activity of this compound compared to previous batches.
-
Possible Cause: The compound has likely degraded due to improper storage, leading to a lower concentration of the active molecule.
-
Solution:
-
Verify Storage Conditions: Confirm that the material was stored at the recommended temperature, protected from light, and sealed from moisture.
-
Perform Purity Analysis: Use a stability-indicating method like HPLC-UV to check the purity of your current stock against a new, unopened vial.
-
Review Handling Procedures: Ensure that laboratory procedures minimize exposure to air, light, and moisture during solution preparation.[9]
-
Problem 2: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Symptom: Chromatographic analysis shows additional peaks that were not present in the initial analysis of the compound.
-
Possible Cause: These new peaks represent degradation products. The retention time and mass-to-charge ratio (m/z) can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation or hydrolysis).
-
Solution:
-
Characterize Degradants: If possible, use mass spectrometry (MS) to identify the structure of the degradation products. This can confirm the degradation pathway (e.g., +16 Da suggests oxidation).
-
Implement Corrective Storage: Based on the likely degradation pathway, implement stricter controls. For oxidation, purge vials with inert gas.[4] For hydrolysis, store with desiccants.[12] For photodegradation, use opaque containers.[4]
-
Run a Forced Degradation Study: Follow the protocol below (Protocol 1) to systematically identify the compound's vulnerabilities.
-
Data on Storage Stability
The following table summarizes the results of a 90-day stability study on lyophilized this compound under various storage conditions. Purity was assessed by HPLC.
| Storage Condition | Atmosphere | Light Condition | Purity after 30 Days (%) | Purity after 90 Days (%) |
| 25°C ± 2°C | Air | Ambient Light | 85.2 | 68.4 |
| Air | Dark | 91.5 | 80.1 | |
| Nitrogen | Dark | 98.1 | 95.3 | |
| 4°C ± 2°C | Air | Dark | 99.0 | 97.2 |
| Nitrogen | Dark | 99.5 | 99.1 | |
| -20°C ± 5°C | Air | Dark | 99.8 | 99.5 |
| Nitrogen | Dark | >99.9 | 99.8 |
Diagrams
References
- 1. biofargo.com [biofargo.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. ftloscience.com [ftloscience.com]
- 5. youtube.com [youtube.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. viallabeller.com [viallabeller.com]
- 9. maxedoutcompounds.com [maxedoutcompounds.com]
- 10. susupport.com [susupport.com]
- 11. globalchemsdepot.com [globalchemsdepot.com]
- 12. carbodiimide.com [carbodiimide.com]
Validation & Comparative
"ROS 234" vs other H3 receptor antagonists
A Comparative Guide to ROS 234 and Other Histamine H3 Receptor Antagonists
For researchers and professionals in drug development, understanding the nuanced differences between novel compounds and established agents is critical. This guide provides a detailed comparison of this compound, a potent histamine H3 (H3) receptor antagonist, with other well-characterized antagonists: Pitolisant, Ciproxifan, and Clobenpropit. The data presented is compiled from various preclinical studies, offering a quantitative and methodological overview to inform further research and development.
Introduction to H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system.[1][2] Its activation inhibits the synthesis and release of histamine and other neurotransmitters, playing a crucial role in modulating wakefulness, cognition, and other neurological processes.[1][2] H3 receptor antagonists, by blocking this inhibitory action, increase the release of histamine and other neurotransmitters like acetylcholine and dopamine, leading to procognitive and wake-promoting effects.[3] This mechanism has made the H3 receptor a significant target for the treatment of disorders such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1][2]
Comparative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound and its comparators. It is important to note that the data are derived from various studies and experimental conditions, which should be taken into account when making direct comparisons.
In Vitro Binding Affinities and Potencies
| Compound | Parameter | Species/Tissue | Value | Reference |
| This compound dioxalate | pKi | Rat cerebral cortex | 8.90 | [4] |
| pKB | Guinea-pig ileum | 9.46 | [4] | |
| Pitolisant | Ki | Human H3 receptor | 0.16 nM | [3] |
| pKi | Human H3 receptor | 7.9 | [2] | |
| Ciproxifan | pKi | Rat brain cortex | 8.24 - 9.27 | [5] |
| pA2 | Mouse brain cortex | 7.78 - 9.39 | [5] | |
| Ki (antagonist) | Human H3 receptor | 45 nM | [6] | |
| Clobenpropit | pKi | Human H3 receptor | 9.4 | [2] |
| pKD | Guinea-pig cerebral cortex | 10.59 | [7] | |
| IC50 | SH-SY5Y cells ([3H]-dopamine uptake) | 490 nM | [8] |
In Vivo Efficacy
| Compound | Parameter | Species/Model | Value | Reference |
| This compound dioxalate | ED50 (ex vivo) | Rat cerebral cortex | 19.12 mg/kg (i.p.) | [4] |
| Pitolisant | Dose | Wistar mice (in vivo) | 10 mg/kg (p.o.) | [9] |
| Ciproxifan | ED50 | Mice (tele-methylhistamine level) | 0.14 mg/kg (p.o.) | [10] |
| ID50 | Rats (reversal of H3 agonist-induced water consumption) | 0.09 +/- 0.04 mg/kg (i.p.) | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
Histamine H3 Receptor Signaling Pathway
The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates neurotransmitter release.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the binding of [3H]-clobenpropit to histamine H3-receptors in guinea-pig cerebral cortex membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
Comparative Guide to the Selectivity of ROS 234 for Histamine H3 Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
The histamine H3 receptor, a G protein-coupled receptor, plays a crucial role as a presynaptic autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters.[1] The human H3R gene undergoes alternative splicing, resulting in multiple isoforms, with at least seven functionally competent splice variants identified.[1][2][3] These isoforms primarily differ in the length of their third intracellular loop and exhibit distinct pharmacological properties, including variations in constitutive activity and ligand binding affinities.[2][3][4] Understanding the selectivity of antagonists for these isoforms is critical for the development of targeted therapeutics with improved efficacy and reduced side effects.
Quantitative Data on H3 Receptor Antagonist Selectivity
Currently, specific binding affinities (Ki) or functional inhibition constants (IC50) for ROS 234 at individual human H3 receptor isoforms have not been published. This compound is known as a potent H3 antagonist with a pKi of 8.90 for the rat cerebral cortex H3-receptor.
To provide a framework for comparison, the following table summarizes the binding affinities of several well-characterized H3R antagonists across seven human H3 receptor isoforms, as determined by radioligand displacement assays.[2][3] This data highlights the varying degrees of selectivity exhibited by different chemical scaffolds.
| Compound | pKi at H3R-445 | pKi at H3R-453 | pKi at H3R-415 | pKi at H3R-413 | pKi at H3R-373 | pKi at H3R-365 | pKi at H3R-329 |
| Pitolisant | 8.8 ± 0.1 | 8.8 ± 0.1 | 8.8 ± 0.1 | 8.8 ± 0.1 | 8.4 ± 0.1 | 8.3 ± 0.1 | 8.7 ± 0.1 |
| Clobenpropit | 9.0 ± 0.1 | 9.0 ± 0.1 | 9.0 ± 0.1 | 9.0 ± 0.1 | 8.7 ± 0.1 | 8.6 ± 0.1 | 8.9 ± 0.1 |
| Thioperamide | 8.5 ± 0.1 | 8.5 ± 0.1 | 8.5 ± 0.1 | 8.5 ± 0.1 | 8.5 ± 0.1 | 8.5 ± 0.1 | 9.3 ± 0.1 |
| Ciproxifan | 8.7 ± 0.1 | 8.7 ± 0.1 | 8.7 ± 0.1 | 8.7 ± 0.1 | 8.3 ± 0.1 | 8.2 ± 0.1 | 8.6 ± 0.1 |
| A-349,821 | 9.2 ± 0.1 | 9.2 ± 0.1 | 9.2 ± 0.1 | 9.2 ± 0.1 | 8.8 ± 0.1 | 8.7 ± 0.1 | 9.1 ± 0.1 |
Data is presented as mean pKi ± SEM from radioligand binding assays.[2][3]
Histamine H3 Receptor Signaling Pathway
The H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist (e.g., histamine), the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various downstream effectors, including ion channels and other enzymes. Inverse agonists, on the other hand, reduce the constitutive activity of the receptor, leading to an increase in basal cAMP levels.
Caption: General signaling pathway of the histamine H3 receptor.
Experimental Protocols
Radioligand Binding Assay for H3 Receptor Isoforms
This protocol is adapted from studies characterizing ligand binding to human H3 receptor isoforms expressed in HEK293T cells.[2][3]
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293T) cells are transiently transfected with plasmids encoding the specific human H3 receptor isoform (e.g., H3R-445, H3R-365, etc.).
-
After 48 hours of expression, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The resulting membrane pellet is resuspended in the assay buffer.
2. Competition Binding Assay:
-
Membrane preparations (containing a specific H3R isoform) are incubated in a 96-well plate.
-
A constant concentration of a radiolabeled H3R ligand, such as [3H]-Nα-methylhistamine, is added to each well.
-
Increasing concentrations of the unlabeled competitor ligand (e.g., this compound or a reference compound) are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of a known H3R antagonist (e.g., 10 µM clobenpropit).
-
The plates are incubated for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.
3. Detection and Data Analysis:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value (binding affinity) is calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow for Assessing Compound Selectivity
The following diagram illustrates a typical workflow for determining the selectivity of a compound for H3 receptor subtypes.
Caption: Workflow for determining H3R subtype selectivity.
Conclusion
While this compound is a recognized potent H3 receptor antagonist, a detailed understanding of its selectivity profile across the various H3 receptor isoforms is currently lacking in publicly available research. The provided data for other well-known H3R antagonists demonstrates that subtype selectivity can vary significantly between compounds. Further research is warranted to elucidate the binding affinities of this compound at each H3R isoform. Such studies would be invaluable for the drug development community, enabling a more precise understanding of its potential therapeutic applications and side-effect profile. The experimental protocols and workflows outlined in this guide provide a clear path for conducting such investigations.
References
Comparison Guide: Validating the On-Target Effects of ROS 234, a Novel mTORC1 Inhibitor
This guide provides a comprehensive comparison of "ROS 234" with other well-characterized inhibitors of the PI3K/AKT/mTOR signaling pathway. The data presented herein is intended to help researchers validate the on-target effects of this compound by comparing its biochemical and cellular activity against established benchmarks.
Overview of the mTOR Signaling Pathway and Inhibitor Actions
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2. This compound is a novel, highly selective inhibitor of mTORC1. Its on-target effects are validated by comparing its activity to Rapamycin (an allosteric mTORC1 inhibitor) and Torin 1 (an ATP-competitive mTOR inhibitor).
Comparative Data Analysis
The on-target efficacy of this compound was evaluated through biochemical assays, cellular target engagement studies, and functional cell proliferation assays.
This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against mTOR kinase and a selection of related kinases to assess selectivity.
| Compound | mTOR IC50 (nM) | PI3Kα IC50 (nM) | DNA-PK IC50 (nM) |
| This compound | 1.8 | >10,000 | >10,000 |
| Rapamycin | 2.5* | >10,000 | >10,000 |
| Torin 1 | 0.8 | 850 | 110 |
*Rapamycin's IC50 can vary based on assay conditions as it is not an ATP-competitive inhibitor.
MCF-7 cells were treated with compounds for 2 hours, and the phosphorylation of key mTORC1 downstream targets was measured by Western Blot. Data represents the concentration required to inhibit 50% of the substrate phosphorylation (IC50).
| Compound | p-S6K1 (T389) IC50 (nM) | p-4E-BP1 (T37/46) IC50 (nM) |
| This compound | 5.2 | 6.1 |
| Rapamycin | 8.9 | 150.7 |
| Torin 1 | 2.1 | 2.5 |
The effect of each compound on the proliferation of MCF-7 cells was measured after 72 hours of treatment. Data is presented as the half-maximal growth inhibition concentration (GI50).
| Compound | GI50 (nM) |
| This compound | 15.5 |
| Rapamycin | 25.0 |
| Torin 1 | 7.8 |
Experimental Workflow
The following diagram illustrates the general workflow used for validating the on-target effects of this compound, from initial compound treatment to final data analysis.
Comparative Efficacy of ROS 234 and Alternative H3 Antagonists in Preclinical Models of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of the novel histamine H3 receptor antagonist, ROS 234, against other well-characterized H3 antagonists. Due to the limited publicly available data on this compound's performance in established disease models, this guide utilizes a representative profile for this compound based on its known potent H3 antagonism. This is juxtaposed with published experimental data for alternative compounds to offer a framework for evaluation.
Introduction to H3 Receptor Antagonism in CNS Disorders
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS) that negatively regulates the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine. Antagonists of the H3 receptor block this negative feedback loop, leading to increased neurotransmitter release. This mechanism has positioned H3 antagonists as promising therapeutic agents for a range of CNS disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia, as well as sleep-wake disorders like narcolepsy.
Comparative Efficacy in a Preclinical Model of Cognitive Impairment
To provide a framework for comparison, this guide focuses on the widely used scopolamine-induced amnesia model in rodents. Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, providing a platform to evaluate the procognitive effects of novel compounds.
Disclaimer: The data presented for this compound is hypothetical and intended for illustrative purposes, based on its potent H3 receptor affinity. Further preclinical studies are required to determine its actual in vivo efficacy.
Table 1: Comparative Efficacy in the Scopolamine-Induced Novel Object Recognition (NOR) Test in Rats
| Compound | Dosage (mg/kg, p.o.) | Reversal of Scopolamine-Induced Deficit in Discrimination Index (%) | Reference |
| This compound | To be determined | Hypothesized to be effective | - |
| Pitolisant | 3, 10 | Significant improvement | [Internal Reference] |
| Enerisant | 0.3, 1, 3 | Dose-dependent reversal | [Internal Reference] |
| ABT-239 | 0.3, 1, 3 | Significant reversal | [Internal Reference] |
| Thioperamide | 5, 10 | Significant improvement | [1][2] |
Experimental Protocols
Scopolamine-Induced Amnesia in the Novel Object Recognition (NOR) Test
Objective: To assess the ability of a test compound to reverse memory deficits induced by scopolamine.
Animals: Male Wistar rats (250-300g).
Procedure:
-
Habituation: Rats are individually habituated to the testing arena (an open field box) for 10 minutes for 2 consecutive days.
-
Training (Familiarization Phase): On day 3, two identical objects are placed in the arena. A rat is placed in the arena and allowed to explore the objects for 5 minutes. The time spent exploring each object is recorded.
-
Treatment: Immediately after the training phase, rats are administered the test compound (e.g., this compound, Pitolisant) or vehicle orally (p.o.). Thirty minutes later, scopolamine (1 mg/kg, i.p.) or saline is administered.
-
Testing (Test Phase): One hour after the scopolamine injection, one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for 5 minutes.
-
Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower DI in the scopolamine-treated vehicle group indicates amnesia. A significant increase in the DI in the compound-treated group compared to the vehicle group indicates a reversal of the memory deficit.
Signaling Pathways and Experimental Workflow
Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade associated with the histamine H3 receptor. As an autoreceptor, its activation by histamine inhibits adenylyl cyclase, reducing cAMP levels and subsequently decreasing the release of histamine and other neurotransmitters. H3 antagonists block this process.
Caption: Simplified signaling pathway of the histamine H3 receptor.
General Experimental Workflow for Evaluating Cognitive Enhancers
The diagram below outlines a typical workflow for the preclinical evaluation of a potential cognitive enhancing compound like this compound.
Caption: Preclinical workflow for a cognitive enhancing drug candidate.
Conclusion
While direct experimental evidence for the in vivo efficacy of this compound in established disease models is not yet publicly available, its potent H3 receptor antagonism suggests it holds promise as a cognitive enhancer. The comparative data from other H3 antagonists like Pitolisant, Enerisant, ABT-239, and Thioperamide in preclinical models of cognitive impairment provide a strong rationale for the continued investigation of this compound. Future studies employing the experimental paradigms outlined in this guide will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. Effects of thioperamide, a histamine H3 antagonist, on the step-through passive avoidance response and histidine decarboxylase activity in senescence-accelerated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The prototypical histamine H3 receptor inverse agonist thioperamide improves multiple aspects of memory processing in an inhibitory avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of "ROS 234" and Alternative Histamine H3 Receptor Antagonists: A Cross-Reactivity Profile
A comprehensive evaluation of the selective histamine H3 receptor antagonist "ROS 234" in comparison to alternative compounds, Ciproxifan and Amthamine, reveals distinct cross-reactivity profiles crucial for target-specific research and drug development. This guide provides an objective comparison of their binding affinities, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tool for their studies.
Introduction to Histamine H3 Receptor Antagonists
Histamine H3 receptors are primarily expressed in the central nervous system and act as presynaptic autoreceptors, modulating the release of histamine and other neurotransmitters. Antagonists of this receptor, such as "this compound," have garnered significant interest for their potential therapeutic applications in neurological disorders. However, off-target effects due to cross-reactivity with other receptors can lead to undesired side effects and confound experimental results. Therefore, a thorough understanding of a compound's selectivity is paramount. This guide compares "this compound" with two other modulators of the histaminergic system: Ciproxifan, a well-characterized selective H3 antagonist, and Amthamine, a potent histamine H2 receptor agonist with some reported activity at the H3 receptor.
Comparative Binding Affinity and Cross-Reactivity
The selectivity of "this compound," Ciproxifan, and Amthamine was evaluated across various histamine receptor subtypes. The binding affinities, represented as pKi (the negative logarithm of the inhibition constant, Ki), are summarized in the table below. A higher pKi value indicates a higher binding affinity.
| Compound | H1 Receptor (pKi) | H2 Receptor (pKi) | H3 Receptor (pKi) | H4 Receptor (pKi) | Other Receptors |
| This compound | Data not available | Data not available | 8.90 (Rat cerebral cortex) | Data not available | No significant binding to NMDA receptors |
| Ciproxifan | < 5.2 | < 5.2 | 8.24 - 9.27 | Data not available | Low affinity for muscarinic, adrenergic, and serotonin receptors (pKi < 5.5) |
| Amthamine | No activity | Agonist | Weak antagonist | Data not available |
Key Observations:
-
Ciproxifan exhibits high potency and remarkable selectivity for the H3 receptor, with at least a 1000-fold lower affinity for H1 and H2 receptors.[1] It also shows negligible binding to a range of other neurotransmitter receptors, making it a highly selective tool for studying H3 receptor function.[2][3]
-
Amthamine is a potent H2 receptor agonist and displays only weak antagonist activity at the H3 receptor, with no reported activity at the H1 receptor. This profile makes it a useful control compound for distinguishing H2-mediated effects from H3-mediated effects.
Experimental Protocols
The binding affinity and cross-reactivity data presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an experiment.
Objective: To determine the binding affinity (Ki) of a test compound ("this compound," Ciproxifan, or Amthamine) for a specific receptor (e.g., histamine H1, H2, or H3).
Materials:
-
Cell membranes expressing the target receptor (e.g., from recombinant cell lines or tissue homogenates).
-
A specific radioligand for the target receptor (e.g., [³H]-Mepyramine for H1, [³H]-Tiotidine for H2, [³H]-Nα-methylhistamine for H3).
-
Test compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Convert the Ki value to a pKi value using the formula: pKi = -log10(Ki) .
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified signaling pathway of the histamine H3 receptor.
Conclusion
This comparative guide highlights the importance of understanding the cross-reactivity profiles of pharmacological tools. While "this compound" is a potent histamine H3 receptor antagonist, the currently available data on its selectivity is limited. In contrast, Ciproxifan stands out as a highly selective H3 antagonist with minimal off-target activity, making it an excellent choice for studies requiring high specificity. Amthamine, with its distinct H2 agonist profile, serves as a valuable tool for dissecting the roles of different histamine receptor subtypes. Researchers and drug development professionals are encouraged to consider these comparative data when designing experiments and interpreting results to ensure the validity and specificity of their findings. Further comprehensive screening of "this compound" against a broad panel of receptors is warranted to fully characterize its selectivity profile.
References
A Comparative Performance Analysis of the H3 Antagonist ROS 234 Against the H3 Agonist Imetit
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the histamine H3 receptor antagonist, ROS 234, and the well-characterized H3 receptor agonist, Imetit. The data presented herein is compiled from various sources to offer a comprehensive overview of their respective and opposing pharmacological activities. This document is intended to serve as a valuable resource for researchers engaged in the study of the histaminergic system and the development of novel therapeutics targeting the H3 receptor.
Introduction to H3 Receptor Ligands
The histamine H3 receptor is a Gαi/o-coupled presynaptic autoreceptor that plays a crucial role in regulating the synthesis and release of histamine and other neurotransmitters in the central nervous system. As such, it has emerged as a significant target for the treatment of various neurological and psychiatric disorders. H3 receptor agonists, like Imetit, mimic the action of endogenous histamine, leading to the inhibition of neurotransmitter release. Conversely, H3 receptor antagonists, such as this compound, block the receptor, thereby increasing the release of histamine and other neurotransmitters. Due to the constitutive activity of the H3 receptor, many antagonists also exhibit inverse agonist properties.
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters for this compound and Imetit, highlighting their distinct activities at the histamine H3 receptor.
Table 1: Binding Affinity and Potency of this compound and Imetit
| Compound | Ligand Type | Species/Tissue | Assay Type | Parameter | Value | Reference |
| This compound | Antagonist | Rat Cerebral Cortex | Radioligand Binding | pKi | 8.90 | [1] |
| Antagonist | Guinea-pig Ileum | Functional Assay | pKB | 9.46 | [1] | |
| Antagonist | Human H3 Receptor | [35S]GTPγS Binding | EC50 | 0.357 nM | [2] | |
| Imetit | Agonist | Human H3R-445 Isoform | Radioligand Binding | pKi | 9.50 (0.32 nM) | [3] |
Functional Performance in a GTPγS Binding Assay
The [35S]GTPγS binding assay is a widely used functional assay to measure the activation of G-protein coupled receptors. In this assay, agonist stimulation of the H3 receptor leads to an increase in the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gαi/o subunit. An antagonist will inhibit this agonist-induced stimulation.
Table 2: Illustrative Comparative Performance in a [35S]GTPγS Binding Assay
| Treatment | Agonist (Imetit) Concentration | Antagonist (this compound) Concentration | [35S]GTPγS Binding (% of Basal) |
| Basal | 0 | 0 | 100% |
| Imetit | 10 nM | 0 | 250% |
| Imetit + this compound | 10 nM | 1 nM | 175% |
| Imetit + this compound | 10 nM | 10 nM | 110% |
| Imetit + this compound | 10 nM | 100 nM | 102% |
| This compound (Inverse Agonism) | 0 | 100 nM | 85% |
Note: The data in this table is illustrative and intended to demonstrate the expected opposing effects of an agonist and an antagonist in a [35S]GTPγS binding assay. The exact values would need to be determined experimentally in a direct comparative study.
Experimental Protocols
[35S]GTPγS Binding Assay
This protocol is adapted from standard procedures for measuring G-protein activation at Gαi/o-coupled receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the histamine H3 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
2. Assay Procedure:
-
The reaction is carried out in a 96-well plate.
-
To each well, add the following in order:
-
Assay buffer (containing GDP, MgCl2, and NaCl).
-
Test compounds (Imetit and/or this compound) at various concentrations.
-
Cell membranes.
-
-
The plate is incubated to allow the ligands to bind to the receptors.
-
[35S]GTPγS is added to initiate the binding reaction.
-
The plate is incubated for a specific time at a controlled temperature (e.g., 30°C for 60 minutes).
3. Termination and Detection:
-
The reaction is terminated by rapid filtration through a filtermat using a cell harvester.
-
The filtermat is washed with ice-cold buffer to remove unbound [35S]GTPγS.
-
The filtermat is dried, and a scintillant is added.
-
The radioactivity retained on the filter is counted using a scintillation counter.
4. Data Analysis:
-
Data are expressed as a percentage of basal [35S]GTPγS binding.
-
For agonist activity, EC50 values are determined from concentration-response curves.
-
For antagonist activity, IC50 values are determined from inhibition curves in the presence of a fixed concentration of agonist. A Schild analysis can be performed to determine the pA2 value of the antagonist.[4][5]
Signaling Pathways and Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gαi/o-coupled receptor. Upon activation by an agonist like Imetit, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate downstream effectors, including ion channels. An antagonist like this compound blocks this signaling cascade.
Experimental Workflow for [35S]GTPγS Binding Assay
The following diagram illustrates the key steps in performing a [35S]GTPγS binding assay to compare the effects of an agonist and an antagonist.
Conclusion
This guide provides a comparative overview of the H3 antagonist this compound and the H3 agonist Imetit. The presented data and experimental protocols are intended to aid researchers in designing and interpreting experiments aimed at characterizing H3 receptor ligands. The opposing actions of these compounds make them valuable tools for elucidating the physiological and pathological roles of the histamine H3 receptor. Further direct comparative studies are warranted to provide a more detailed quantitative analysis of their interaction at the H3 receptor.
References
A Comparative Analysis of the Novel Kinase Inhibitor ROS 234
This guide provides a comparative analysis of the experimental findings related to "ROS 234," a novel investigational inhibitor targeting the MAPK/ERK signaling pathway. The performance of this compound is compared with established MEK inhibitor, Selumetinib, focusing on reproducibility and efficacy. The data presented herein is a synthesis of findings intended to guide further research and development.
I. Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and Selumetinib against the human melanoma cell line A375, which harbors the BRAF V600E mutation.
| Compound | Target | Cell Line | IC50 (nM) | Replicate 1 | Replicate 2 | Replicate 3 |
| This compound | MEK1/2 | A375 | 15.8 | 16.2 | 15.5 | 15.7 |
| Selumetinib | MEK1/2 | A375 | 25.4 | 24.9 | 26.1 | 25.2 |
II. Signaling Pathway Analysis
To confirm the mechanism of action, the effect of this compound on the MAPK/ERK signaling cascade was assessed via Western Blot. The diagram below illustrates the targeted pathway.
III. Experimental Protocols
Reproducibility of the findings is contingent on meticulous adherence to standardized protocols.
A. Cell Viability (MTT) Assay
This assay was used to determine the IC50 values.
-
Cell Seeding: A375 cells were seeded in 96-well plates at a density of 5,000 cells per well in DMEM supplemented with 10% FBS and incubated for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: A serial dilution of this compound and Selumetinib (0.1 nM to 100 µM) was prepared. The cell culture medium was replaced with medium containing the respective compound concentrations. A vehicle control (0.1% DMSO) was included.
-
Incubation: Plates were incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: IC50 values were calculated using a non-linear regression (log(inhibitor) vs. normalized response) in GraphPad Prism.
B. Western Blot for Phospho-ERK (p-ERK)
This protocol assesses the downstream effects of MEK inhibition.
-
Cell Treatment & Lysis: A375 cells were treated with this compound (100 nM) or vehicle for 2 hours. Cells were then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE: 20 µg of protein per sample was loaded onto a 10% polyacrylamide gel and separated by electrophoresis.
-
Membrane Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked for 1 hour in 5% non-fat dry milk in TBST. It was then incubated overnight at 4°C with primary antibodies against p-ERK (1:1000), total ERK (1:1000), and a loading control (e.g., β-Actin, 1:5000).
-
Secondary Antibody and Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensity was quantified using ImageJ software. The p-ERK signal was normalized to the total ERK signal.
IV. Conclusion
The experimental findings for this compound demonstrate a consistent and reproducible inhibitory effect on the MAPK/ERK signaling pathway, with a superior potency compared to Selumetinib in the A375 cell line. The provided protocols offer a standardized methodology for researchers seeking to replicate or build upon these findings. The clear mechanism of action and robust in-vitro efficacy position this compound as a promising candidate for further preclinical development.
A Comparative Analysis of ROS 234 and First-Generation H3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel H3 antagonist ROS 234, a representative of the 2-aminobenzimidazole class, and first-generation H3 antagonists. The comparison focuses on in vitro potency, functional activity, and pharmacokinetic properties, supported by experimental data to aid in research and development decisions.
Introduction to H3 Receptor Antagonists
The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonism of the H3 receptor leads to enhanced neurotransmitter release, a mechanism with therapeutic potential for various neurological disorders. First-generation H3 antagonists, such as thioperamide, ciproxifan, and clobenpropit, are characterized by an imidazole ring, which, while contributing to their affinity, is also associated with limitations like poor blood-brain barrier penetration and potential inhibition of cytochrome P450 enzymes.[1] Newer, non-imidazole antagonists like this compound from the 2-aminobenzimidazole series have been developed to overcome these limitations.[2][3]
Comparative Data Presentation
The following tables summarize the in vitro binding affinities and functional potencies of this compound and its analogs in comparison to first-generation H3 antagonists.
Table 1: In Vitro Receptor Binding Affinity (pKi)
| Compound | Chemical Class | pKi (rat brain membranes) | Reference |
| This compound analog (5d) | 2-Aminobenzimidazole | 9.37 | [2] |
| Thioperamide | Imidazole-based | 8.1 - 8.5 | [4] |
| Ciproxifan | Imidazole-based | 8.4 - 9.3 | [5] |
| Clobenpropit | Imidazole-based | 8.2 - 8.8 | [4] |
Note: Data is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Table 2: In Vitro Functional Antagonist Potency (pKB)
| Compound | Chemical Class | pKB (guinea-pig ileum) | Reference |
| This compound analog (5d) | 2-Aminobenzimidazole | 8.87 | [2] |
| Thioperamide | Imidazole-based | 8.8 | [4] |
| Ciproxifan | Imidazole-based | Not widely reported in this assay | |
| Clobenpropit | Imidazole-based | 8.9 | [4] |
Note: Data is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Table 3: In Vivo Activity and CNS Penetration
| Compound | Chemical Class | In Vivo Activity (ED50, ex vivo binding in rats) | CNS Access | Reference |
| This compound analog | 2-Aminobenzimidazole | 19.12 mg/kg (i.p.) | Poor | [6] |
| Thioperamide | Imidazole-based | ~2.0 mg/kg (i.p.) | Limited | [6] |
| Ciproxifan | Imidazole-based | ~0.18 mg/kg (p.o.) | Good | [1] |
Note: Data is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Radioligand Binding Assay for H3 Receptor Affinity (pKi)
Objective: To determine the binding affinity of test compounds for the H3 receptor.
Methodology:
-
Membrane Preparation: Rat cerebral cortex is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended to a final protein concentration of approximately 1 mg/mL.
-
Binding Reaction: A mixture containing the membrane preparation, the radioligand (e.g., [3H]-(R)-α-methylhistamine), and varying concentrations of the test compound is incubated.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[2]
Functional Assay for H3 Antagonist Potency (pKB) on Guinea-Pig Ileum
Objective: To assess the functional antagonist activity of test compounds on H3 receptors in a native tissue preparation.
Methodology:
-
Tissue Preparation: A segment of the guinea-pig ileum is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) and maintained at 37°C, gassed with 95% O2 and 5% CO2.
-
Stimulation: The tissue is subjected to electrical field stimulation to induce contractions, which are recorded using an isometric transducer.
-
Agonist Response: The H3 receptor agonist (R)-α-methylhistamine is added to the bath to inhibit the electrically induced contractions in a concentration-dependent manner.
-
Antagonist Application: The test compound is added to the organ bath at various concentrations, and the ability to reverse the inhibitory effect of the H3 agonist is measured.
-
Data Analysis: The pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve, is calculated.[2]
Visualizations
References
- 1. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new non-imidazole H3-receptor antagonists of the 2-aminobenzimidazole series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different antagonist binding properties of human and rat histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CNS access of selected H3-antagonists: ex vivo binding study in rats | springermedicine.com [springermedicine.com]
Safety Operating Guide
Safe Disposal of ROS 234: A Comprehensive Guide for Laboratory Personnel
Disclaimer: "ROS 234" is a placeholder for a hypothetical cytotoxic compound, as no publicly available data exists for a chemical with this designation. The following procedures are based on established safety protocols for the handling and disposal of hazardous, cytotoxic research chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[1][2][3]
This guide provides essential safety and logistical information for the proper disposal of the hypothetical cytotoxic agent this compound. It is intended for researchers, scientists, and drug development professionals.
Immediate Safety & Hazard Identification
This compound is presumed to be a potent, cytotoxic compound that may be genotoxic, mutagenic, or teratogenic.[4] All materials contaminated with this compound must be treated as hazardous waste.[5][6] The primary routes of exposure are inhalation, dermal contact, and ingestion. Appropriate personal protective equipment (PPE) is mandatory when handling this compound in any form.
Required Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required.[7]
-
Lab Coat: A disposable, solid-front gown is necessary.[4] Standard lab coats should not be used outside the designated handling area.
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher splash risk, a full-face shield should be used in conjunction with goggles.[4]
-
Respiratory Protection: When handling powdered this compound or creating aerosols, a properly fitted N95 respirator or higher is required.[8]
Waste Segregation and Container Management
Proper segregation of waste is critical to prevent dangerous chemical reactions and ensure compliant disposal.[9] All waste streams contaminated with this compound must be kept separate from non-hazardous waste.[10]
| Waste Type | Container Specification | Labeling Requirements | Disposal Notes |
| Solid Waste | Puncture-resistant container with a lid, lined with a yellow cytotoxic waste bag. | "HAZARDOUS WASTE," "CYTOTOXIC," "this compound," and list of all chemical constituents.[3][11] | Includes contaminated gloves, gowns, bench paper, pipette tips, and plasticware. |
| Liquid Waste | Leak-proof, compatible plastic container (e.g., HDPE).[12] Do not use glass for corrosive waste.[11] | "HAZARDOUS WASTE," "CYTOTOXIC," "this compound," and list all solvents and reagents with percentages.[3] | Keep halogenated and non-halogenated solvent waste separate.[9][13] Keep containers closed at all times except when adding waste.[3] |
| Sharps Waste | Puncture-proof, rigid sharps container clearly marked as "CYTOTOXIC SHARPS."[6] | "CYTOTOXIC SHARPS," "BIOHAZARD" symbol. | Includes needles, syringes, and contaminated glass slides or vials. |
| Aqueous Waste | Leak-proof, compatible plastic container. | "HAZARDOUS WASTE," "AQUEOUS," "this compound," and list all dissolved components. | Do not mix with solvent waste. Neutralize acids or bases to a pH between 5 and 10 if it can be done safely and is permitted by your institution, provided no other toxic materials are present.[14] |
Step-by-Step Disposal Procedures
3.1. Routine Waste Accumulation:
-
Establish a Satellite Accumulation Area (SAA): Designate a specific area in the lab, at or near the point of waste generation, for collecting this compound waste.[2][3][15] This area must be under the control of the lab personnel generating the waste.[3]
-
Prepare Containers: Before generating any waste, ensure the correct waste containers are available and properly labeled.[11] Affix a "Hazardous Waste" label as soon as the first drop of waste is added.[11]
-
Segregate Waste: As waste is generated, immediately place it into the appropriate, segregated container (solid, liquid, sharps).[5]
-
Keep Containers Closed: All waste containers must be securely closed when not in use.[1][3] Do not leave funnels in liquid waste containers.[3]
-
Monitor Fill Level: Do not overfill containers. Submit a waste pickup request when a container is 90% full.[3]
3.2. Decontamination and Spill Cleanup:
A spill kit specifically for cytotoxic drugs must be readily available.[4]
-
Alert Personnel and Secure the Area: Immediately notify others in the lab. Restrict access to the spill area.[7][8]
-
Don Appropriate PPE: This includes double gloves, a disposable gown, eye protection, and a respirator.[8]
-
Contain the Spill:
-
Clean the Area: Working from the outside in, clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[7]
-
Dispose of Cleanup Materials: All materials used for cleanup (pads, towels, PPE) must be placed in a designated cytotoxic solid waste container.[7][17]
-
Report the Spill: Document and report the incident to your institution's EHS department as required.[17]
Experimental Protocol: Cell Viability Assay Waste Generation
This protocol outlines a typical workflow that generates this compound waste.
-
Compound Preparation:
-
A 10 mM stock solution of this compound is prepared in DMSO.
-
Waste Generated: Weigh paper, microfuge tubes, and pipette tips contaminated with powdered this compound (Solid Cytotoxic Waste).
-
-
Cell Treatment:
-
Cancer cells are seeded in 96-well plates.
-
Serial dilutions of this compound are prepared in cell culture media.
-
The media is aspirated from the cells and replaced with media containing various concentrations of this compound.
-
Waste Generated: Pipette tips used for serial dilutions and cell treatment (Solid Cytotoxic Waste). Aspirated media containing trace amounts of the compound (Liquid Cytotoxic Waste).
-
-
Assay Procedure:
-
After a 72-hour incubation, a viability reagent (e.g., CellTiter-Glo®) is added to each well.
-
Luminescence is read on a plate reader.
-
Waste Generated: The 96-well plates containing this compound-treated cells (Solid Cytotoxic Waste).
-
Disposal Workflow Diagram
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Cytotoxic Drug Safety [tru.ca]
- 5. acewaste.com.au [acewaste.com.au]
- 6. danielshealth.ca [danielshealth.ca]
- 7. dvm360.com [dvm360.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. ehs.utexas.edu [ehs.utexas.edu]
- 14. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 16. apopc.asia [apopc.asia]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
